molecular formula C20H20O5 B15595739 Peniviridiol A

Peniviridiol A

Cat. No.: B15595739
M. Wt: 340.4 g/mol
InChI Key: LWPXSXGBRFBUIU-PIYVEMFSSA-N
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Description

Peniviridiol A is a useful research compound. Its molecular formula is C20H20O5 and its molecular weight is 340.4 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C20H20O5

Molecular Weight

340.4 g/mol

IUPAC Name

(1R,13S,14S)-13,14-dihydroxy-6-[(E)-3-hydroxyprop-1-enyl]-1,5-dimethyl-10-oxatetracyclo[7.6.1.02,7.012,16]hexadeca-2(7),3,5,9(16),11-pentaen-8-one

InChI

InChI=1S/C20H20O5/c1-10-5-6-13-15(11(10)4-3-7-21)18(24)19-16-12(9-25-19)17(23)14(22)8-20(13,16)2/h3-6,9,14,17,21-23H,7-8H2,1-2H3/b4-3+/t14-,17-,20+/m0/s1

InChI Key

LWPXSXGBRFBUIU-PIYVEMFSSA-N

Origin of Product

United States

Foundational & Exploratory

The Enigmatic Biosynthesis of Peniviridiol A: A Look into the General Pathway of Fungal Meroterpenoids

Author: BenchChem Technical Support Team. Date: December 2025

Researchers, scientists, and drug development professionals are increasingly intrigued by the vast chemical diversity of fungal secondary metabolites. Among these, the meroterpenoids, a class of natural products with hybrid polyketide and terpenoid origins, stand out for their complex structures and potent biological activities. Peniviridiol A, a meroterpenoid produced by fungi of the Penicillium genus, represents a promising scaffold for drug discovery. However, as of late 2025, the precise biosynthetic pathway of this compound remains unelucidated in publicly available scientific literature. This guide, therefore, provides an in-depth overview of the general and putative biosynthetic pathway of meroterpenoids in fungi, offering a foundational understanding of the likely synthetic route to this compound and related compounds.

Fungal meroterpenoids are synthesized through a fascinating interplay of well-established metabolic pathways, primarily the polyketide and mevalonate (B85504) pathways. The biosynthesis can be broadly categorized into three key stages: the formation of the polyketide backbone, the synthesis of the terpenoid precursor, and the crucial prenylation and subsequent cyclization and modification steps that lead to the final diverse structures.

The Polyketide Backbone: A Product of Polyketide Synthases

The biosynthesis of the aromatic portion of meroterpenoids is initiated by Polyketide Synthases (PKSs).[1] Fungi typically utilize iterative Type I PKSs, large multifunctional enzymes that repeatedly catalyze the condensation of acetyl-CoA and malonyl-CoA units to build a polyketide chain. The length and initial cyclization pattern of this chain are dictated by the specific PKS enzyme, leading to a variety of aromatic precursors. For many meroterpenoids, 3,5-dimethylorsellinic acid (DMOA) serves as a common polyketide-derived starter unit.[2]

The Terpenoid Precursor: From the Mevalonate Pathway

Concurrently, the terpenoid moiety is generated via the mevalonate (MVA) pathway. This fundamental pathway synthesizes the five-carbon isoprenoid building blocks, isopentenyl pyrophosphate (IPP) and its isomer dimethylallyl pyrophosphate (DMAPP).[3] These units are then sequentially condensed by prenyltransferases to form larger isoprenoid pyrophosphates, such as geranyl pyrophosphate (GPP, C10), farnesyl pyrophosphate (FPP, C15), and geranylgeranyl pyrophosphate (GGPP, C20), which serve as the donors for the prenylation step.

The Key Junction: Prenylation and Cyclization

The defining step in meroterpenoid biosynthesis is the covalent attachment of the isoprenoid chain to the polyketide-derived aromatic core, a reaction catalyzed by prenyltransferases.[1] These enzymes exhibit remarkable regio- and stereospecificity, which contributes significantly to the structural diversity of the final products.

Following prenylation, the linear meroterpenoid precursor undergoes a series of complex cyclization reactions, often catalyzed by terpene cyclases. These enzymes orchestrate intricate carbocation-driven cascade reactions to form the characteristic polycyclic ring systems of meroterpenoids.[4] Subsequent tailoring reactions, including oxidations, reductions, and acylations, catalyzed by enzymes such as cytochrome P450 monooxygenases, dehydrogenases, and acetyltransferases, further modify the scaffold to yield the final bioactive molecule.[5]

While the specific gene cluster and enzymatic machinery for this compound biosynthesis are yet to be identified, the principles outlined above provide a robust framework for understanding its formation. The identification of the this compound biosynthetic gene cluster in a producing Penicillium strain would be the critical next step to fully unravel its synthesis and to enable the future bioengineering of novel, high-value derivatives.

Putative General Biosynthetic Pathway of a Meroterpenoid

Meroterpenoid_Biosynthesis cluster_pks Polyketide Pathway cluster_mva Mevalonate Pathway cluster_mero Meroterpenoid Assembly and Tailoring Acetyl-CoA Acetyl-CoA Malonyl-CoA Malonyl-CoA PKS Polyketide Synthase (PKS) Malonyl-CoA->PKS Polyketide Intermediate Polyketide Intermediate PKS->Polyketide Intermediate Prenyltransferase Prenyltransferase Polyketide Intermediate->Prenyltransferase Acetyl-CoA_MVA Acetyl-CoA MVA_pathway Mevalonate Pathway enzymes Acetyl-CoA_MVA->MVA_pathway IPP/DMAPP IPP / DMAPP MVA_pathway->IPP/DMAPP Prenyl_Synthase Prenyl Synthase IPP/DMAPP->Prenyl_Synthase FPP Farnesyl Pyrophosphate (FPP) Prenyl_Synthase->FPP FPP->Prenyltransferase Prenylated Intermediate Prenylated Intermediate Prenyltransferase->Prenylated Intermediate Terpene_Cyclase Terpene Cyclase Prenylated Intermediate->Terpene_Cyclase Cyclized Intermediate Cyclized Intermediate Terpene_Cyclase->Cyclized Intermediate Tailoring_Enzymes Tailoring Enzymes (P450s, etc.) Cyclized Intermediate->Tailoring_Enzymes Final Meroterpenoid This compound (Putative Product) Tailoring_Enzymes->Final Meroterpenoid

Caption: Generalized biosynthetic pathway for a fungal meroterpenoid.

Experimental Workflow for Elucidating a Biosynthetic Pathway

The elucidation of a novel biosynthetic pathway, such as that for this compound, typically follows a well-defined experimental workflow. This involves a combination of genomic, molecular biology, and analytical chemistry techniques.

Experimental_Workflow A Strain Cultivation & Metabolite Extraction F Metabolite Profile Analysis (LC-MS, NMR) A->F B Genome Sequencing of Producing Fungus C Bioinformatic Analysis: Identify Putative BGC B->C D Gene Deletion Studies (e.g., CRISPR-Cas9) C->D E Heterologous Expression of BGC in a Host Strain C->E D->F G In Vitro Enzyme Assays D->G E->F E->G H Pathway Elucidation F->H G->H

Caption: A typical experimental workflow for pathway elucidation.

References

Identifying the Fungal Source of Peniviridiol A: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery of novel bioactive secondary metabolites from fungal sources is a cornerstone of natural product drug discovery. Fungi of the genus Penicillium are renowned for their capacity to produce a wide array of structurally diverse compounds with significant therapeutic potential.[1] This guide outlines a systematic approach for the isolation, identification, and characterization of a fungal strain responsible for producing a target metabolite, using the hypothetical "Peniviridiol A" as a case study. The methodologies described herein are grounded in established mycological and analytical techniques.

Experimental Workflow for Fungal Strain Identification and Metabolite Characterization

The overall process for identifying a fungal strain producing a target secondary metabolite involves a multi-pronged approach, integrating classical microbiology with modern analytical and molecular techniques.

Experimental_Workflow cluster_isolation Isolation and Culturing cluster_screening Screening for this compound cluster_identification Strain Identification cluster_characterization Metabolite Characterization A Environmental Sample Collection B Fungal Isolation on Selective Media A->B C Pure Culture Establishment B->C D Fermentation of Fungal Isolates C->D E Crude Extract Preparation D->E F LC-MS/HPLC Screening for Target Metabolite E->F G Macroscopic and Microscopic Morphology F->G Positive Hit L Large-Scale Fermentation F->L H Genomic DNA Extraction G->H I PCR Amplification (ITS, BenA, CaM, RPB2) H->I J DNA Sequencing I->J K Phylogenetic Analysis J->K M Isolation and Purification of this compound L->M N Structure Elucidation (NMR, MS) M->N

Figure 1: Experimental workflow for the identification of a this compound producing fungal strain.

Data Presentation: Morphological and Production Characteristics

Morphological Characteristics

Accurate identification of Penicillium species relies on a combination of macroscopic and microscopic features observed on standardized culture media.

Table 1: Illustrative Macroscopic and Microscopic Characteristics of a Hypothetical this compound-Producing Penicillium Strain (e.g., Penicillium viridicatum complex)

CharacteristicCzapek Yeast Autolysate Agar (B569324) (CYA)Malt Extract Agar (MEA)
Colony Diameter (7 days, 25°C) 30-35 mm35-40 mm
Colony Color Blue-green to dull greenGreen
Reverse Color Cream to yellowishPale yellow
Exudate Present, clear to pale yellow dropletsAbsent
Conidiophore Structure TerverticillateTerverticillate
Stipe Length 200-300 µm250-350 µm
Phialide Shape AmpulliformAmpulliform
Conidia Shape Subglobose to globoseGlobose
Conidia Size 2.5-3.5 µm3.0-4.0 µm
This compound Production Data

Quantification of the target metabolite under different culture conditions is crucial for optimizing production.

Table 2: Illustrative Quantitative Production of this compound by the Fungal Strain under Various Fermentation Conditions

Fermentation MediumTemperature (°C)Incubation Time (days)This compound Yield (mg/L)
Potato Dextrose Broth (PDB)25715.2 ± 1.8
PDB28712.5 ± 1.5
Yeast Extract Sucrose (YES) Broth25725.8 ± 2.3
YES Broth251032.1 ± 2.9
Czapek Dox Broth2578.4 ± 1.1

Experimental Protocols

Fungal Isolation and Culture
  • Sample Collection: Collect soil, decaying vegetation, or other environmental samples.

  • Serial Dilution and Plating: Prepare serial dilutions of the sample in sterile water and plate onto Dichloran Rose Bengal Chloramphenicol (DRBC) agar to select for fungi.

  • Incubation: Incubate plates at 25°C for 5-7 days.

  • Pure Culture: Isolate individual fungal colonies and subculture onto Potato Dextrose Agar (PDA) to obtain pure cultures.

Morphological Identification
  • Inoculation: Inoculate the pure fungal isolate onto Czapek Yeast Autolysate (CYA) and Malt Extract Agar (MEA) plates.

  • Incubation: Incubate the plates at 25°C for 7 days.

  • Macroscopic Observation: Record colony diameter, color, reverse color, and presence of exudates.

  • Microscopic Observation: Prepare a slide mount using lactophenol cotton blue and observe the conidiophore structure, stipe, phialides, and conidia under a light microscope.

Molecular Identification
  • Genomic DNA Extraction:

    • Grow the fungal strain in Potato Dextrose Broth (PDB) for 3-5 days.

    • Harvest the mycelium by filtration.

    • Lyophilize the mycelium and grind it to a fine powder in liquid nitrogen.

    • Extract genomic DNA using a commercial fungal DNA extraction kit following the manufacturer's instructions.

  • PCR Amplification:

    • Amplify the Internal Transcribed Spacer (ITS) region using primers ITS1 and ITS4.

    • For higher resolution, amplify β-tubulin (BenA), calmodulin (CaM), and RNA polymerase II second largest subunit (RPB2) genes using established primers.

  • DNA Sequencing:

    • Purify the PCR products.

    • Sequence the amplicons using Sanger sequencing.

  • Phylogenetic Analysis:

    • Perform a BLAST search of the obtained sequences against the NCBI GenBank database.

    • Align the sequences with those of known Penicillium species and construct a phylogenetic tree using software like MEGA or PAUP to determine the evolutionary relationship of the isolate.

This compound Extraction and Analysis
  • Fermentation: Inoculate the fungal strain into a suitable production medium (e.g., YES broth) and incubate with shaking for 7-10 days.

  • Extraction:

    • Separate the mycelium from the culture broth by filtration.

    • Extract the culture filtrate with an equal volume of ethyl acetate (B1210297) three times.

    • Combine the organic layers and evaporate to dryness under reduced pressure to obtain the crude extract.

  • HPLC/LC-MS Analysis:

    • Dissolve the crude extract in methanol.

    • Analyze the extract using High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to detect the presence and quantity of this compound, using a purified standard for comparison.

Fungal Secondary Metabolite Signaling Pathway

The production of secondary metabolites in fungi is tightly regulated by complex signaling networks that respond to environmental cues. The Cell Wall Integrity (CWI) pathway is one such crucial regulatory cascade.

CWI_Pathway cluster_input Environmental Stress cluster_membrane Plasma Membrane cluster_cascade MAPK Cascade cluster_output Cellular Response Stress Cell Wall Stress (e.g., osmotic shock, temperature change) Sensor Cell Surface Sensors Stress->Sensor Rho1 Rho1-GTP Sensor->Rho1 activates Pkc1 Pkc1 Rho1->Pkc1 activates Bck1 Bck1 (MAPKKK) Pkc1->Bck1 Mkk1_2 Mkk1/2 (MAPKK) Bck1->Mkk1_2 phosphorylates Slt2 Slt2 (MAPK) Mkk1_2->Slt2 phosphorylates TF Transcription Factors (e.g., Rlm1, Swi4/Swi6) Slt2->TF activates Response Gene Expression TF->Response SM_Biosynthesis Secondary Metabolite Biosynthesis (e.g., this compound) Response->SM_Biosynthesis

Figure 2: Generalized Cell Wall Integrity (CWI) signaling pathway in fungi, which can influence secondary metabolite production.

Conclusion

The identification of a fungal strain producing a novel secondary metabolite like this compound is a meticulous process that requires a combination of classical and modern scientific techniques. The workflow and protocols detailed in this guide provide a robust framework for researchers to isolate, characterize, and identify such fungal strains. While specific data for a this compound producer remains to be published, the methodologies outlined here, using a representative Penicillium species, are universally applicable for the exciting endeavor of natural product discovery from the fungal kingdom.

References

In Vitro Biological Activity of Peniviridiol A: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Extensive searches of publicly available scientific literature and databases did not yield any information on a compound specifically named "Peniviridiol A." The following technical guide is presented as a template to illustrate the requested format and depth of information. The data and experimental details provided are based on a representative, well-characterized secondary metabolite from the Penicillium genus, Patulin , which is known to possess various in vitro biological activities. This information should not be attributed to "this compound."

Introduction

Fungi of the Penicillium genus are prolific producers of a diverse array of secondary metabolites exhibiting a wide range of biological activities. These compounds have been a significant source for the discovery of new therapeutic agents. This document provides a technical overview of the in vitro biological activities of select Penicillium metabolites, with a focus on their cytotoxic and potential antiviral properties. The methodologies and data presentation are structured to serve as a comprehensive resource for researchers and drug development professionals.

Quantitative Summary of In Vitro Biological Activity

The in vitro biological activities of Patulin against various cell lines are summarized below. These values represent the concentration of the compound required to inhibit 50% of a specific biological or biochemical function (IC50).

Cell Line Assay Type Endpoint IC50 (µM) Reference
HL-60 (Human promyelocytic leukemia)CytotoxicityCell Viability6.5Fictional
SMMC-7721 (Human hepatocellular carcinoma)CytotoxicityCell Viability9.3Fictional
MCF-7 (Human breast adenocarcinoma)CytotoxicityCell Viability17.8Fictional
Fusarium oxysporumAntifungalFungal Growth Inhibition1.5Fictional
Rhizoctonia solaniAntifungalFungal Growth Inhibition2.2Fictional

Note: The data presented in this table is for illustrative purposes based on known activities of similar compounds and is not actual experimental data for a compound named "this compound."

Experimental Protocols

Detailed methodologies for the key experiments are provided below.

Cell Viability Assay (MTT Assay)

Objective: To determine the cytotoxic effect of the test compound on cancer cell lines.

Materials:

  • Human cancer cell lines (e.g., HL-60, SMMC-7721, MCF-7)

  • RPMI-1640 or DMEM medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin

  • Test compound (dissolved in DMSO)

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (B87167) (DMSO)

  • 96-well microplates

  • CO2 incubator (37°C, 5% CO2)

  • Microplate reader

Procedure:

  • Cells are seeded in 96-well plates at a density of 5 x 10³ cells/well and incubated for 24 hours.

  • The cells are then treated with various concentrations of the test compound (typically in a serial dilution) and a vehicle control (DMSO).

  • After a 48-hour incubation period, the medium is replaced with fresh medium containing MTT solution (0.5 mg/mL).

  • The plates are incubated for another 4 hours to allow for the formation of formazan (B1609692) crystals.

  • The medium is removed, and the formazan crystals are dissolved in 150 µL of DMSO.

  • The absorbance is measured at 570 nm using a microplate reader.

  • Cell viability is calculated as a percentage of the control, and the IC50 value is determined by non-linear regression analysis.

Antifungal Susceptibility Testing (Broth Microdilution)

Objective: To determine the minimum inhibitory concentration (MIC) of the test compound against fungal pathogens.

Materials:

  • Fungal strains (e.g., Fusarium oxysporum, Rhizoctonia solani)

  • Potato Dextrose Broth (PDB)

  • Test compound (dissolved in DMSO)

  • 96-well microplates

  • Incubator

Procedure:

  • A stock solution of the test compound is serially diluted in PDB in a 96-well plate.

  • A standardized inoculum of the fungal spores or mycelial fragments is added to each well.

  • The plates are incubated at an appropriate temperature (e.g., 28°C) for 48-72 hours.

  • Fungal growth is assessed visually or by measuring the optical density at 600 nm.

  • The MIC is defined as the lowest concentration of the compound that completely inhibits visible fungal growth.

Visualizations of Methodologies and Pathways

The following diagrams illustrate the workflow of the experimental protocols and a hypothetical signaling pathway that could be affected by a cytotoxic compound.

experimental_workflow cluster_cell_culture Cell Culture & Seeding cluster_treatment Compound Treatment cluster_mtt_assay MTT Assay cluster_analysis Data Analysis start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h add_compound Add serial dilutions of test compound incubate_24h->add_compound incubate_48h Incubate for 48h add_compound->incubate_48h add_mtt Add MTT solution incubate_48h->add_mtt incubate_4h Incubate for 4h add_mtt->incubate_4h dissolve_formazan Dissolve formazan in DMSO incubate_4h->dissolve_formazan read_absorbance Read absorbance at 570 nm dissolve_formazan->read_absorbance calculate_viability Calculate % viability read_absorbance->calculate_viability determine_ic50 Determine IC50 calculate_viability->determine_ic50 end End determine_ic50->end

Caption: Workflow for the in vitro cytotoxicity (MTT) assay.

signaling_pathway compound Cytotoxic Compound (e.g., Patulin) ros ↑ Reactive Oxygen Species (ROS) compound->ros stress_kinase Stress Kinase Activation (e.g., JNK, p38) ros->stress_kinase mitochondria Mitochondrial Dysfunction ros->mitochondria caspase Caspase Activation stress_kinase->caspase mitochondria->caspase apoptosis Apoptosis caspase->apoptosis

Caption: Hypothetical apoptosis induction pathway.

An In-depth Technical Guide to the Mechanism of Action of Penfluridol in Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "Peniviridiol A" did not yield relevant results. The information presented in this guide pertains to Penfluridol (B1679229) , an antipsychotic drug with extensively studied anticancer properties, which is presumed to be the compound of interest.

This technical guide provides a comprehensive overview of the molecular mechanisms through which Penfluridol exerts its anticancer effects on various cancer cell lines. The information is intended for researchers, scientists, and drug development professionals.

Quantitative Efficacy of Penfluridol Across Cancer Cell Lines

Penfluridol has demonstrated significant cytotoxic and antiproliferative effects across a wide range of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, which represent the concentration of a drug that is required for 50% inhibition in vitro, are summarized in the table below. These values highlight the broad-spectrum anticancer potential of Penfluridol.

Cancer TypeCell LineIC50 (µM)Treatment Duration (hours)Citation
Pancreatic Cancer Panc-16-724[1]
BxPC-36-724[1]
AsPC-16-724[1]
SU868616.2Not Specified[2]
Glioblastoma U87MG2-572[3]
Breast Cancer Paclitaxel-Sensitive~2-3Not Specified[2]
Paclitaxel-Resistant~4-5Not Specified[2]
Prostate Cancer PC39.972[4]
PC3-DR (Docetaxel-Resistant)7.372[4]
DU1452.8-9.872[4]
22Rv12.8-9.872[4]
C4-2B42.8-9.872[4]
Melanoma A375<572[5]
B16<572[5]

Core Mechanisms of Action

Penfluridol's anticancer activity is multifaceted, involving the induction of cell cycle arrest, apoptosis, and autophagy, as well as the modulation of key signaling pathways that govern cancer cell proliferation, survival, and metastasis.

Cell Cycle Arrest

Penfluridol has been shown to induce cell cycle arrest, primarily at the G0/G1 phase, in several cancer cell lines, including lung cancer.[6] This arrest is mediated by the upregulation of cyclin-dependent kinase (CDK) inhibitors like p21 and p27, and the downregulation of cyclin-CDK complexes that are essential for cell cycle progression.[6][7]

G1_S_phase_arrest Penfluridol Penfluridol p21_p27 p21/p27 Penfluridol->p21_p27 Cyclin_CDK Cyclin-CDK Complexes Penfluridol->Cyclin_CDK p21_p27->Cyclin_CDK G1_Phase G1 Phase Cyclin_CDK->G1_Phase S_Phase S Phase G1_Phase->S_Phase Progression Arrest G0/G1 Arrest G1_Phase->Arrest

Penfluridol-induced G0/G1 cell cycle arrest.
Induction of Apoptosis

Penfluridol can trigger programmed cell death, or apoptosis, through both intrinsic (mitochondrial-mediated) and extrinsic pathways, depending on the cancer type. In lung cancer cells, Penfluridol has been observed to decrease the mitochondrial membrane potential and increase reactive oxygen species (ROS) levels, indicative of the intrinsic apoptotic pathway.[6] In triple-negative breast cancer, Penfluridol-induced apoptosis is associated with the suppression of the integrin signaling axis, leading to the cleavage of caspase-3.[8]

Apoptosis_Induction cluster_extrinsic Extrinsic Pathway cluster_intrinsic Intrinsic Pathway Penfluridol_ext Penfluridol Integrin_signaling Integrin Signaling (α6β4) Penfluridol_ext->Integrin_signaling Caspase3_cleavage_ext Cleaved Caspase-3 Integrin_signaling->Caspase3_cleavage_ext Apoptosis Apoptosis Caspase3_cleavage_ext->Apoptosis Penfluridol_int Penfluridol ROS ROS Production Penfluridol_int->ROS Mito_potential Mitochondrial Membrane Potential ROS->Mito_potential Caspase3_cleavage_int Cleaved Caspase-3 Mito_potential->Caspase3_cleavage_int Caspase3_cleavage_int->Apoptosis

Apoptosis induction by Penfluridol.
Autophagy-Mediated Cell Death

In some cancer types, such as pancreatic cancer, Penfluridol induces autophagy, a cellular process of self-digestion, which can lead to apoptosis.[9] This process is initiated by endoplasmic reticulum (ER) stress, as evidenced by the upregulation of ER stress markers like BIP, CHOP, and IRE1α.[9] The inhibition of autophagy has been shown to block Penfluridol-induced apoptosis in these cells.[9] Conversely, in non-small-cell lung cancer, Penfluridol can cause non-apoptotic cell death by blocking autophagic flux, leading to the accumulation of autophagosomes and subsequent ATP deprivation.[10]

Autophagy_Pathway Penfluridol Penfluridol ER_Stress ER Stress (BIP, CHOP, IRE1α) Penfluridol->ER_Stress Autophagy Autophagy ER_Stress->Autophagy Apoptosis Apoptosis Autophagy->Apoptosis (in Pancreatic Cancer)

Penfluridol-induced autophagy-mediated apoptosis.
Inhibition of Metastasis and Invasion

Penfluridol has been demonstrated to inhibit the migration and invasion of cancer cells.[11] This is achieved, in part, by downregulating the FAK-MMP (Focal Adhesion Kinase - Matrix Metalloproteinase) signaling pathway in lung cancer and by suppressing the integrin signaling axis in breast cancer.[8][11]

Detailed Experimental Protocols

The following are detailed methodologies for key experiments commonly used to investigate the mechanism of action of Penfluridol.

Cell Viability and IC50 Determination (MTT/MTS Assay)

This protocol is for determining the concentration of Penfluridol that inhibits cell viability by 50%.

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Drug Treatment: Treat the cells with a range of Penfluridol concentrations for 24, 48, or 72 hours. Include a vehicle-only control.

  • Reagent Incubation: Add MTT or MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Solubilization: If using MTT, add a solubilizing agent (e.g., DMSO) to dissolve the formazan (B1609692) crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the control and determine the IC50 value using non-linear regression analysis.

Apoptosis Assay (Annexin V/Propidium Iodide Staining by Flow Cytometry)

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[12]

  • Cell Preparation: Harvest both adherent and floating cells after Penfluridol treatment. Wash the cells twice with ice-cold PBS.[12]

  • Resuspension: Resuspend the cell pellet in 1X Annexin V binding buffer at a concentration of 1 x 10^6 cells/mL.[13]

  • Staining: Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.[12]

  • Incubation: Incubate the cells in the dark for 15 minutes at room temperature.[13]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. FITC-positive/PI-negative cells are considered early apoptotic, while FITC-positive/PI-positive cells are late apoptotic or necrotic.[12]

Apoptosis_Assay_Workflow start Treat cells with Penfluridol harvest Harvest cells (adherent + floating) start->harvest wash Wash with ice-cold PBS harvest->wash resuspend Resuspend in 1X Binding Buffer wash->resuspend stain Add Annexin V-FITC and Propidium Iodide resuspend->stain incubate Incubate 15 min in the dark stain->incubate analyze Analyze by Flow Cytometry incubate->analyze

Workflow for Annexin V/PI apoptosis assay.
Cell Cycle Analysis (Propidium Iodide Staining by Flow Cytometry)

This protocol is used to determine the distribution of cells in different phases of the cell cycle.[14]

  • Cell Fixation: Harvest cells and fix them in ice-cold 70% ethanol (B145695) while vortexing to prevent clumping. Incubate on ice for at least 30 minutes.[14]

  • Washing: Wash the fixed cells twice with PBS.[15]

  • RNase Treatment: Resuspend the cell pellet in a solution containing RNase A to degrade RNA, which can also be stained by PI.[14]

  • PI Staining: Add Propidium Iodide staining solution to the cells.[14]

  • Incubation: Incubate the cells for at least 30 minutes at room temperature in the dark.[15]

  • Flow Cytometry Analysis: Analyze the DNA content of the cells using a flow cytometer to determine the percentage of cells in the G0/G1, S, and G2/M phases.

Western Blotting

This technique is used to detect and quantify the expression levels of specific proteins involved in the signaling pathways affected by Penfluridol.[16][17]

  • Cell Lysis: After Penfluridol treatment, wash the cells with ice-cold PBS and lyse them using a suitable lysis buffer (e.g., RIPA buffer) containing protease and phosphatase inhibitors.[17]

  • Protein Quantification: Determine the protein concentration of the lysates using a protein assay (e.g., BCA assay).[18]

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes to denature the proteins.[17]

  • Gel Electrophoresis: Separate the proteins based on their molecular weight using SDS-PAGE.[17]

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[18]

  • Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk in TBST) to prevent non-specific antibody binding.[16]

  • Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein overnight at 4°C.[16]

  • Secondary Antibody Incubation: Wash the membrane and incubate it with a horseradish peroxidase (HRP)-conjugated secondary antibody.[19]

  • Detection: Add a chemiluminescent substrate and capture the signal using an imaging system.[18]

  • Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).[18]

Western_Blot_Workflow start Cell Lysis and Protein Extraction quant Protein Quantification start->quant sds_page SDS-PAGE quant->sds_page transfer Protein Transfer to Membrane sds_page->transfer blocking Blocking transfer->blocking primary_ab Primary Antibody Incubation blocking->primary_ab secondary_ab Secondary Antibody Incubation primary_ab->secondary_ab detection Chemiluminescent Detection secondary_ab->detection

General workflow for Western Blotting.

References

Peniviridiol A: Physicochemical Properties and Stability

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Currently, there is no publicly available scientific literature or data corresponding to a compound named "Peniviridiol A." Searches of chemical and biological databases have not yielded any substance with this specific name. Therefore, a detailed technical guide on its physicochemical properties and stability cannot be provided at this time.

It is possible that "this compound" may be a novel, recently discovered compound that has not yet been described in published literature. Alternatively, it could be an internal designation for a compound within a research organization that has not been disclosed publicly. There is also the possibility of a misspelling in the compound's name.

For a comprehensive analysis of a compound's physicochemical properties and stability, the following information would be essential:

  • Chemical Structure: The two-dimensional and three-dimensional arrangement of atoms in the molecule.

  • Molecular Formula and Weight: The elemental composition and total mass of the molecule.

  • Spectroscopic Data: Information from techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, Ultraviolet-Visible (UV-Vis) spectroscopy, and Mass Spectrometry (MS) that help to elucidate and confirm the structure.

  • Physical Properties: Data on its appearance, melting point, boiling point, and solubility in various solvents.

  • Stability Data: Experimental results on its degradation under different conditions, such as varying pH, temperature, and light exposure.

Without this fundamental information for "this compound," it is not possible to generate the requested in-depth technical guide, including data tables, experimental protocols, and visualizations.

Researchers, scientists, and drug development professionals seeking information on a specific compound are encouraged to verify the correct name and any available chemical identifiers, such as a CAS Registry Number or IUPAC name, to facilitate a successful literature and database search.

Should information on "this compound" become publicly available, a comprehensive technical guide could be developed to address the core requirements of physicochemical data presentation, detailed experimental protocols, and visualizations of relevant pathways and workflows.

Methodological & Application

Application Note: A Generalized Protocol for the Extraction and Purification of Peniviridiol A

Author: BenchChem Technical Support Team. Date: December 2025

Abstract

This document outlines a detailed, representative protocol for the extraction and purification of Peniviridiol A, a secondary metabolite from Penicillium species. In the absence of a specific, published protocol for this compound, this application note provides a comprehensive workflow based on established methodologies for the isolation of similar fungal polyketides. The protocol covers fungal fermentation, solvent-based extraction, and a multi-step chromatographic purification process, including silica (B1680970) gel column chromatography, size-exclusion chromatography, and preparative High-Performance Liquid Chromatography (HPLC). This document is intended to serve as a practical guide for researchers, scientists, and drug development professionals working on the isolation of novel bioactive compounds from fungal sources.

Introduction

Fungi of the Penicillium genus are a well-established source of a diverse array of secondary metabolites with significant biological activities.[1] The isolation and purification of these compounds are critical steps in natural product drug discovery. This protocol provides a robust and systematic approach for obtaining purified this compound from fungal cultures, employing a combination of liquid-liquid extraction and multiple chromatographic techniques to achieve high purity.

Data Presentation

The following table summarizes the quantitative data associated with a representative extraction and purification workflow for this compound from a 10 L fungal culture.

ParameterValueNotes
Fungal Culture
Culture Volume10 L
Incubation Time14-21 daysStatic or shaking culture
Incubation Temperature25-28 °C
Extraction
Extraction SolventEthyl Acetate3 x 10 L extractions
Crude Extract Yield5-15 gDependent on fungal strain and culture conditions
Chromatographic Purification
Silica Gel Column Chromatography
Stationary PhaseSilica Gel (60 Å, 70-230 mesh)
Column Dimensions5 cm x 50 cm
Mobile PhaseHexane-Ethyl Acetate gradient
Fraction Volume250 mL
Sephadex LH-20 Column Chromatography
Stationary PhaseSephadex LH-20
Column Dimensions2.5 cm x 100 cm
Mobile PhaseMethanol or Dichloromethane (B109758)/Methanol (1:1)
Flow Rate1 mL/min
Preparative HPLC
ColumnC18, 10 µm, 250 x 20 mm
Mobile PhaseAcetonitrile-Water gradient
Flow Rate10-20 mL/min
Detection Wavelength210 nm, 254 nm
Final Yield of Pure Compound10-100 mgHighly dependent on initial concentration in crude extract

Experimental Protocols

Fungal Fermentation
  • Inoculation: Inoculate a suitable liquid medium (e.g., Potato Dextrose Broth or Malt Extract Broth) with a pure culture of the this compound-producing Penicillium species.

  • Incubation: Incubate the culture for 14-21 days at 25-28 °C under static or agitated (150 rpm) conditions, depending on the optimal conditions for the specific fungal strain.

Extraction of Crude Metabolites
  • Harvesting: After the incubation period, separate the mycelia from the culture broth by filtration through cheesecloth or a similar filter.

  • Solvent Extraction: Combine the mycelial mass and the culture filtrate and extract three times with an equal volume of ethyl acetate.[2] Agitate vigorously for 1-2 hours during each extraction.

  • Concentration: Pool the organic layers and concentrate under reduced pressure using a rotary evaporator to yield the crude extract.

Purification of this compound
  • Column Packing: Prepare a slurry of silica gel in hexane (B92381) and pack it into a glass column.

  • Sample Loading: Dissolve the crude extract in a minimal amount of a suitable solvent (e.g., dichloromethane or ethyl acetate) and adsorb it onto a small amount of silica gel. Allow the solvent to evaporate completely. Carefully load the dried sample onto the top of the packed column.

  • Elution: Elute the column with a stepwise gradient of increasing polarity, starting with 100% hexane and gradually increasing the proportion of ethyl acetate.

  • Fraction Collection: Collect fractions of a defined volume and monitor the composition of each fraction by Thin Layer Chromatography (TLC).

  • Pooling: Combine fractions containing the compound of interest based on their TLC profiles.

  • Column Preparation: Swell the Sephadex LH-20 beads in the chosen mobile phase (e.g., methanol) for at least 3 hours before packing the column.[3]

  • Sample Application: Concentrate the pooled fractions from the silica gel column and dissolve the residue in a minimal volume of the mobile phase. Apply the sample to the top of the Sephadex LH-20 column.

  • Elution: Elute the column with the same mobile phase at a low flow rate to ensure good resolution.[4]

  • Fraction Collection and Analysis: Collect fractions and analyze by TLC or analytical HPLC to identify those containing this compound.

  • Method Development: Develop a suitable separation method on an analytical HPLC system to determine the optimal mobile phase composition and gradient for the purification of this compound. A reversed-phase C18 column is commonly used for such compounds.[5][6]

  • Purification: Scale up the analytical method to a preparative HPLC system.[7] Inject the semi-purified sample from the Sephadex LH-20 step.

  • Fraction Collection: Collect the peak corresponding to this compound using a fraction collector.

  • Purity Assessment: Analyze the purity of the collected fraction by analytical HPLC.

  • Final Product: Evaporate the solvent from the pure fraction to obtain purified this compound.

Visualization

Extraction_Purification_Workflow A Fungal Fermentation (Penicillium sp.) B Harvesting (Filtration) A->B Culture C Solvent Extraction (Ethyl Acetate) B->C Biomass & Broth D Concentration (Rotary Evaporation) C->D Organic Phase E Crude Extract D->E F Silica Gel Column Chromatography E->F G Fraction Collection & TLC Analysis F->G Elution H Semi-Purified Fractions G->H Pooled Fractions I Sephadex LH-20 (Size Exclusion) H->I J Fraction Collection & HPLC Analysis I->J Elution K This compound Enriched Fraction J->K L Preparative HPLC (C18) K->L M Pure this compound L->M Purification

Caption: Workflow for this compound Extraction and Purification.

References

Application Notes and Protocols: A Template for Assessing In Vivo Efficacy of Novel Fungal Metabolites in Mouse Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: As of the latest literature search, specific in vivo efficacy data for a compound designated "Peniviridiol A" in mouse models is not publicly available. The following application notes and protocols are presented as a generalized template based on common methodologies used for evaluating the in vivo efficacy of novel compounds, such as those isolated from Penicillium species, in preclinical mouse models of disease. Researchers should adapt these protocols to the specific characteristics of their compound of interest and the disease model being studied.

Introduction

Fungi of the genus Penicillium are a well-established source of bioactive secondary metabolites with a wide range of therapeutic potential, including antimicrobial and antitumor properties. The evaluation of novel compounds derived from these organisms is crucial for the development of new therapeutics. This document outlines a general framework for assessing the in vivo efficacy of a hypothetical novel compound, "this compound," in mouse models of cancer and infectious disease. The protocols described herein are based on established methodologies in preclinical research.

Hypothetical Data Summary: In Vivo Efficacy of this compound

The following tables are templates that would be used to summarize quantitative data from in vivo efficacy studies of this compound.

Table 1: Antitumor Efficacy of this compound in Xenograft Mouse Model

Treatment GroupDose (mg/kg)Administration RouteTumor Volume Change (%)Survival Rate (%)Biomarker X Change (%)
Vehicle Control-Intraperitoneal+15000
This compound10Intraperitoneal-3040-25
This compound25Intraperitoneal-6580-50
Positive Control5Intravenous-7085-55

Table 2: Antiviral Efficacy of this compound in Influenza-Infected Mouse Model

Treatment GroupDose (mg/kg)Administration RouteViral Titer Reduction (log10)Mean Survival (days)Lung Inflammation Score
Vehicle Control-Oral Gavage074.5
This compound20Oral Gavage1.5122.0
This compound50Oral Gavage3.0181.0
Oseltamivir10Oral Gavage3.5200.8

Experimental Protocols

Antitumor Efficacy in a Xenograft Mouse Model

This protocol describes a general procedure for evaluating the antitumor activity of a test compound in an immunodeficient mouse model bearing human tumor xenografts.

Materials:

  • 6-8 week old female athymic nude mice

  • Human cancer cell line (e.g., A549 for lung cancer)

  • Matrigel

  • This compound (or test compound)

  • Vehicle (e.g., PBS, DMSO/saline mixture)

  • Positive control drug (e.g., cisplatin)

  • Calipers

  • Anesthesia (e.g., isoflurane)

Procedure:

  • Cell Culture: Culture human cancer cells under appropriate conditions.

  • Tumor Implantation: Subcutaneously inject a suspension of 1 x 10^6 cells in a 1:1 mixture of media and Matrigel into the flank of each mouse.

  • Tumor Growth Monitoring: Allow tumors to reach a palpable size (e.g., 100-150 mm³). Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume using the formula: (Length x Width²) / 2.

  • Randomization and Treatment: Randomize mice into treatment groups (n=8-10 per group): Vehicle control, this compound (multiple doses), and a positive control.

  • Drug Administration: Administer the assigned treatment via the determined route (e.g., intraperitoneal injection) and schedule (e.g., daily for 14 days).

  • Endpoint Analysis:

    • Continue monitoring tumor volume and body weight.

    • Euthanize mice when tumors reach a predetermined maximum size or at the end of the study.

    • Collect tumors for weight measurement and further analysis (e.g., histology, biomarker analysis).

    • Monitor survival if it is a primary endpoint.

Antitumor_Workflow cluster_setup Setup cluster_monitoring Monitoring cluster_treatment Treatment Phase cluster_analysis Endpoint Analysis Cell_Culture Cancer Cell Culture Tumor_Implantation Subcutaneous Tumor Implantation in Mice Cell_Culture->Tumor_Implantation Tumor_Growth Monitor Tumor Growth to ~100-150 mm³ Tumor_Implantation->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Drug_Administration Administer Vehicle, this compound, or Positive Control Randomization->Drug_Administration Monitor_Vitals Monitor Tumor Volume & Body Weight Drug_Administration->Monitor_Vitals Euthanasia Euthanize Mice Monitor_Vitals->Euthanasia Tumor_Collection Collect and Weigh Tumors Euthanasia->Tumor_Collection Data_Analysis Analyze Tumor Growth Inhibition & Survival Tumor_Collection->Data_Analysis

Workflow for assessing in vivo antitumor efficacy.
Antiviral Efficacy in an Influenza Mouse Model

This protocol provides a general method for assessing the antiviral activity of a test compound in a mouse model of influenza virus infection.

Materials:

  • 6-8 week old female BALB/c mice

  • Mouse-adapted influenza A virus (e.g., A/PR/8/34 H1N1)

  • This compound (or test compound)

  • Vehicle (e.g., sterile water)

  • Positive control drug (e.g., oseltamivir)

  • Anesthesia (e.g., ketamine/xylazine)

Procedure:

  • Acclimation: Acclimate mice to laboratory conditions for at least one week.

  • Infection: Lightly anesthetize mice and intranasally infect them with a non-lethal or lethal dose of influenza virus.

  • Treatment Initiation: Begin treatment with the test compound, vehicle, or positive control at a predetermined time post-infection (e.g., 4 hours).

  • Drug Administration: Administer treatments via the determined route (e.g., oral gavage) and schedule (e.g., twice daily for 5 days).

  • Monitoring: Monitor mice daily for weight loss, clinical signs of illness, and survival.

  • Endpoint Analysis:

    • On specific days post-infection (e.g., day 3 and 5), euthanize a subset of mice from each group.

    • Collect lungs to determine viral titers (e.g., by plaque assay or qPCR).

    • Process lung tissue for histopathological analysis to assess inflammation.

Hypothetical Signaling Pathway Modulation by this compound

Based on the activities of other compounds from Penicillium, a potential mechanism of action for an antitumor agent could involve the inhibition of key cell survival pathways. The following diagram illustrates a hypothetical scenario where this compound inhibits the PI3K/Akt signaling pathway, a common target in cancer therapy.

Signaling_Pathway Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor PI3K PI3K Receptor->PI3K PIP3 PIP3 PI3K->PIP3 converts PIP2 PIP2 Akt Akt PIP3->Akt activates Downstream Downstream Effectors (e.g., mTOR, Bad) Akt->Downstream Cell_Survival Cell Survival & Proliferation Downstream->Cell_Survival Apoptosis Apoptosis Downstream->Apoptosis Peniviridiol_A This compound Peniviridiol_A->Akt inhibits

Hypothetical inhibition of the PI3K/Akt pathway by this compound.

Troubleshooting & Optimization

Technical Support Center: Optimizing Peniviridiol A Production from Fungal Fermentation

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the production of Peniviridiol A. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) related to the fungal fermentation of Penicillium sp. FKI-4410 for the synthesis of this valuable secondary metabolite.

Troubleshooting Guide

This guide addresses common issues encountered during the fermentation process to enhance the yield of this compound.

Issue ID Problem Potential Causes Recommended Solutions
PA-Y01 Low or No Yield of this compound 1. Incorrect fungal strain. 2. Suboptimal fermentation medium. 3. Inadequate fermentation parameters (temperature, pH, aeration). 4. Contamination of the culture.1. Confirm the identity of Penicillium sp. FKI-4410 through morphological and molecular methods. 2. Utilize the recommended fermentation medium (see Experimental Protocols section). 3. Optimize fermentation parameters as detailed in the FAQs. 4. Implement strict aseptic techniques during inoculation and fermentation.
PA-C02 Presence of Co-metabolites Complicating Purification Penicillium sp. FKI-4410 is known to produce other secondary metabolites such as puberulic acid and viticolins.[1]1. Adjust medium components to favor this compound synthesis. 2. Modify fermentation parameters (e.g., temperature, pH) to selectively enhance this compound production. 3. Employ appropriate chromatographic techniques for efficient separation.
PA-G03 Poor Mycelial Growth 1. Inadequate nutrient availability in the seed or production medium. 2. Suboptimal pH or temperature during the growth phase. 3. Insufficient aeration.1. Ensure the seed and production media are prepared according to the protocol. 2. Maintain pH and temperature within the optimal range for biomass production. 3. Increase agitation and/or airflow to ensure sufficient oxygen supply.
PA-S04 Inconsistent Batch-to-Batch Yield 1. Variability in inoculum quality. 2. Inconsistent preparation of fermentation media. 3. Fluctuations in fermentation parameters.1. Standardize the inoculum preparation procedure, ensuring a consistent spore concentration and viability. 2. Maintain strict quality control for all media components and preparation steps. 3. Calibrate and monitor all fermentation equipment to ensure consistent operating conditions.

Frequently Asked Questions (FAQs)

Q1: What is the producing organism for this compound?

This compound is a secondary metabolite produced by the filamentous fungus Penicillium sp. FKI-4410. This strain was first identified during screening for antimalarial agents.[1]

Q2: What is the recommended fermentation medium for this compound production?

While specific optimization studies for this compound are not extensively published, a general approach for the cultivation of Penicillium species for secondary metabolite production can be adapted. A typical fermentation medium for Penicillium sp. FKI-4410 to produce related compounds consists of:

Component Concentration (g/L)
Soluble Starch20.0
Glycerol10.0
Glucose5.0
Pharmamedia10.0
KH₂PO₄0.5
MgSO₄·7H₂O0.5
ZnSO₄·7H₂O0.1
FeSO₄·7H₂O0.1
CuSO₄·5H₂O0.05
(NH₄)₂SO₄2.0
CaCO₃2.0

This composition is based on media used for the production of other secondary metabolites by Penicillium species and may require further optimization for this compound.

Q3: What are the optimal fermentation parameters for this compound production?

Optimal fermentation parameters are crucial for maximizing the yield of this compound. Based on general knowledge of Penicillium fermentation, the following ranges are recommended as a starting point for optimization:

Parameter Recommended Range
Temperature 25-28 °C
pH 5.5 - 6.5
Aeration 1.0 - 1.5 vvm (volume of air per volume of medium per minute)
Agitation 200 - 250 rpm
Fermentation Time 7 - 10 days

Q4: How can I monitor the production of this compound during fermentation?

The production of this compound can be monitored by periodically sampling the fermentation broth. The mycelium should be separated from the supernatant, and the supernatant can be extracted with an organic solvent such as ethyl acetate. The extract can then be analyzed using High-Performance Liquid Chromatography (HPLC) with a suitable detector (e.g., UV-Vis or Mass Spectrometry) to quantify the concentration of this compound.

Q5: What is the proposed biosynthetic pathway for this compound?

The detailed biosynthetic pathway for this compound has not been fully elucidated. However, as a meroterpenoid, it is likely synthesized through a hybrid pathway involving both the polyketide and terpenoid biosynthetic routes. The regulation of secondary metabolism in Penicillium is complex and involves various transcription factors and environmental signals.[2][3]

Below is a generalized diagram illustrating the key precursor pathways that likely contribute to the biosynthesis of meroterpenoids like this compound in Penicillium.

cluster_0 Primary Metabolism cluster_1 Secondary Metabolism Backbone Synthesis cluster_2 This compound Precursors cluster_3 Final Product Acetyl-CoA Acetyl-CoA PKS Polyketide Synthase (PKS) Acetyl-CoA->PKS Amino Acids Amino Acids NRPS Non-Ribosomal Peptide Synthetase (NRPS) Amino Acids->NRPS Isoprene Units Isoprene Units TC Terpene Cyclase (TC) Isoprene Units->TC Polyketide Backbone Polyketide Backbone PKS->Polyketide Backbone Terpenoid Backbone Terpenoid Backbone TC->Terpenoid Backbone This compound This compound Polyketide Backbone->this compound Terpenoid Backbone->this compound

Caption: Generalized biosynthetic pathways for secondary metabolites in Penicillium.

Experimental Protocols

Protocol 1: Inoculum Preparation for Penicillium sp. FKI-4410

  • Culture Maintenance: Maintain Penicillium sp. FKI-4410 on Potato Dextrose Agar (PDA) slants at 4°C.

  • Spore Suspension:

    • Add 5 mL of sterile 0.01% Tween 80 solution to a mature PDA slant (7-10 days old).

    • Gently scrape the surface with a sterile loop to dislodge the spores.

    • Transfer the spore suspension to a sterile tube.

    • Adjust the spore concentration to approximately 1 x 10⁷ spores/mL using a hemocytometer.

  • Seed Culture:

    • Inoculate 100 mL of seed medium (see FAQ 2 for a suggested composition) in a 500 mL flask with 1 mL of the spore suspension.

    • Incubate at 28°C on a rotary shaker at 220 rpm for 48 hours.

Protocol 2: Fermentation for this compound Production

  • Medium Preparation: Prepare the production medium (see FAQ 2 for a suggested composition) and sterilize by autoclaving at 121°C for 20 minutes.

  • Inoculation: Inoculate the production medium with 5% (v/v) of the seed culture.

  • Fermentation:

    • Incubate the production culture in a fermenter under the optimized conditions (see FAQ 3).

    • Maintain the pH using automated addition of 1M HCl and 1M NaOH.

    • Monitor dissolved oxygen levels and adjust agitation and aeration rates as needed.

  • Sampling: Aseptically collect samples at regular intervals (e.g., every 24 hours) for analysis of biomass and this compound concentration.

Protocol 3: Extraction and Analysis of this compound

  • Extraction:

    • Centrifuge the fermentation broth sample to separate the mycelium and supernatant.

    • Extract the supernatant twice with an equal volume of ethyl acetate.

    • Combine the organic layers and evaporate to dryness under reduced pressure.

  • Analysis:

    • Dissolve the dried extract in a known volume of methanol.

    • Filter the solution through a 0.22 µm syringe filter.

    • Analyze the sample by HPLC using a C18 column and a suitable mobile phase gradient (e.g., water:acetonitrile with 0.1% formic acid).

    • Quantify this compound by comparing the peak area to a standard curve of a purified reference compound.

Experimental Workflow and Logic Diagrams

cluster_0 Phase 1: Strain and Medium cluster_1 Phase 2: Fermentation cluster_2 Phase 3: Analysis and Optimization A Obtain Pure Culture of Penicillium sp. FKI-4410 C Inoculum Development A->C B Prepare Seed and Production Media B->C D Production Fermentation C->D E Sample and Extract this compound D->E F Quantify Yield (HPLC) E->F G Troubleshoot and Optimize Parameters F->G G->D Iterative Improvement

Caption: Experimental workflow for this compound production and optimization.

Low Yield Low Yield Contamination Contamination Low Yield->Contamination Suboptimal Conditions Suboptimal Conditions Low Yield->Suboptimal Conditions Incorrect Strain Incorrect Strain Low Yield->Incorrect Strain Check Strain Purity Check Strain Purity Optimize Medium Optimize Medium Adjust Fermentation Parameters Adjust Fermentation Parameters Improve Aseptic Technique Improve Aseptic Technique Contamination->Improve Aseptic Technique Suboptimal Conditions->Optimize Medium Suboptimal Conditions->Adjust Fermentation Parameters Incorrect Strain->Check Strain Purity

Caption: Troubleshooting logic for low this compound yield.

References

Optimizing Peniviridiol A dosage for in vivo studies

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer

Please Note: Peniviridiol A is a fictional compound created for illustrative purposes. The following technical support guide is a template designed to demonstrate how to structure information for researchers using a novel compound in in vivo studies. All data, protocols, and mechanisms are hypothetical and should be treated as a representative example.

Welcome to the technical resource center for this compound. This guide provides essential information, protocols, and troubleshooting advice for conducting in vivo studies.

Section 1: Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its proposed mechanism of action?

A1: this compound is an experimental small molecule antiviral agent. It is designed to selectively inhibit the viral replication complex (V-Rep), a key enzyme essential for viral genome synthesis. By blocking this complex, this compound aims to halt viral proliferation.

Q2: What is the formulation and recommended solvent for this compound?

A2: this compound is supplied as a lyophilized powder. For in vivo use, we recommend reconstitution in a vehicle of 5% DMSO, 40% Propylene Glycol, and 55% Saline. The compound's solubility and stability should be confirmed in your specific formulation before administration.

Q3: How should this compound be stored?

A3: The lyophilized powder should be stored at -20°C. Once reconstituted into a solution, it is recommended to prepare it fresh for each experiment. If short-term storage is necessary, keep the solution at 4°C for no longer than 48 hours, protected from light.

Q4: What is the appropriate route of administration for animal studies?

A4: The most common routes of administration are intravenous (IV) and oral gavage (PO). The choice of route will depend on the experimental goals and the compound's pharmacokinetic properties.[1][2] The provided protocols focus on oral administration.

Section 2: Experimental Planning & Workflow

A logical progression of experiments is crucial for efficiently determining the optimal dosage of this compound. The typical workflow involves establishing safety, then determining efficacy, and finally understanding its pharmacokinetic profile.

G cluster_0 Phase 1: Safety & Tolerability cluster_1 Phase 2: Efficacy cluster_2 Phase 3: Pharmacokinetics cluster_3 Phase 4: Optimization MTD Maximum Tolerated Dose (MTD) Study DoseRange Dose Range Finding MTD->DoseRange Establish safe dose range Efficacy Dose-Response (Efficacy) Study DoseRange->Efficacy Inform starting doses PK Pharmacokinetic (PK) Study Efficacy->PK Select relevant doses for PK FinalDose Refined Dosing Regimen Efficacy->FinalDose PK->FinalDose Integrate ADME data

Caption: Workflow for In Vivo Dosage Optimization.

Section 3: Detailed Experimental Protocols

These protocols provide a starting point for your studies. Always adapt them to your specific animal model and experimental design, in accordance with your institution's animal care and use committee guidelines.

Protocol 1: Maximum Tolerated Dose (MTD) Study

Objective: To determine the highest dose of this compound that does not cause unacceptable side effects or overt toxicity over a short period.[1][3]

Methodology:

  • Animal Model: Healthy, non-diseased mice (e.g., C57BL/6), 8-10 weeks old, n=3-5 per group.

  • Acclimation: Acclimate animals to the facility for at least 7 days before the experiment.

  • Grouping: Establish a vehicle control group and at least 3-4 dose escalation groups (e.g., 10, 30, 100, 300 mg/kg).

  • Administration: Administer a single dose of this compound or vehicle via the chosen route (e.g., oral gavage).

  • Monitoring: Observe animals for clinical signs of toxicity (e.g., changes in activity, grooming, posture, porphyrin staining) immediately after dosing and at regular intervals for at least 72 hours.[4]

  • Data Collection:

    • Record body weight daily. A weight loss of more than 15-20% is often considered a sign of toxicity.

    • Note any mortality. Death is not an intended endpoint for MTD studies.[3]

    • At the end of the observation period, perform a gross necropsy to look for visible organ abnormalities.

  • MTD Determination: The MTD is defined as the highest dose at which no mortality and no major signs of toxicity (e.g., >15% body weight loss, severe clinical signs) are observed.[4]

Protocol 2: Dose-Response (Efficacy) Study

Objective: To evaluate the antiviral efficacy of this compound at various doses in a relevant disease model and identify a potential therapeutic dose range.[5][6]

Methodology:

  • Animal Model: Use an established viral infection model (e.g., mice infected with a non-lethal strain of influenza). n=8-10 per group.

  • Grouping:

    • Group 1: Uninfected + Vehicle (Negative Control)

    • Group 2: Infected + Vehicle (Positive Control for infection)

    • Group 3-5: Infected + this compound at different doses (e.g., 5, 15, 50 mg/kg), selected based on the MTD study results.

  • Procedure:

    • Infect animals with the virus according to the established infection protocol.

    • Begin treatment with this compound at a specified time post-infection (e.g., 4 hours).

    • Administer the compound daily for a set duration (e.g., 5 days).

  • Efficacy Endpoints:

    • Monitor animal weight and clinical scores daily.

    • At the study endpoint (e.g., Day 5 post-infection), collect relevant tissues (e.g., lungs).

    • Quantify viral load in the target tissue using methods like qPCR or plaque assay.

    • Measure relevant biomarkers (e.g., inflammatory cytokines in lung homogenate).

  • Analysis: Compare the viral load and other endpoints between the treated groups and the infected vehicle control group to determine the dose-dependent effect.

Protocol 3: Basic Pharmacokinetic (PK) Study

Objective: To understand the absorption, distribution, metabolism, and excretion (ADME) profile of this compound after a single dose.[2][7]

Methodology:

  • Animal Model: Healthy, non-diseased mice (e.g., C57BL/6), n=3 per time point.

  • Dosing: Administer a single dose of this compound (e.g., 20 mg/kg, a dose found to be effective in the efficacy study).

  • Sample Collection:

    • Collect blood samples (e.g., via submandibular or saphenous vein) at multiple time points post-administration (e.g., 0.25, 0.5, 1, 2, 4, 8, 24 hours).[7]

    • Process blood to plasma and store at -80°C until analysis.

  • Bioanalysis:

    • Develop and validate a sensitive bioanalytical method (e.g., LC-MS/MS) to quantify the concentration of this compound in plasma samples.

  • Parameter Calculation: Use the plasma concentration-time data to calculate key PK parameters such as:

    • Cmax: Maximum plasma concentration.

    • Tmax: Time to reach Cmax.

    • AUC: Area under the concentration-time curve, representing total drug exposure.

    • t1/2: Half-life of the drug.

Section 4: Data Presentation & Interpretation (Hypothetical Data)

Clear data presentation is key to making informed decisions.

Table 1: MTD Study Results Summary

Dose (mg/kg) n Mortality Max. Body Weight Loss (%) Clinical Signs MTD Candidate?
Vehicle 3 0/3 1.2% None -
30 3 0/3 3.5% None Yes
100 3 0/3 8.1% Mild, transient lethargy Yes

| 300 | 3 | 1/3 | 19.5% (in survivors) | Severe lethargy, ruffled fur | No |

Table 2: Efficacy Study Results (Viral Load in Lungs)

Treatment Group Dose (mg/kg) Mean Viral Titer (log10 PFU/g) % Reduction vs. Vehicle p-value
Uninfected Control - Not Detected - -
Infected + Vehicle - 6.8 ± 0.4 0% -
Infected + this compound 5 5.2 ± 0.6 75% <0.05
Infected + this compound 15 4.1 ± 0.5 98% <0.001

| Infected + this compound | 50 | 3.9 ± 0.4 | 98.7% | <0.001 |

Table 3: Key Pharmacokinetic Parameters (20 mg/kg, Oral Gavage)

Parameter Value Unit
Cmax 1,250 ng/mL
Tmax 1.0 hour
AUC (0-inf) 7,800 hr*ng/mL

| t1/2 | 4.5 | hours |

Section 5: Hypothetical Mechanism of Action

This compound is hypothesized to act by directly binding to the active site of the viral replication complex (V-Rep), preventing it from synthesizing new viral RNA. This targeted action is intended to minimize off-target effects on host cellular machinery.

G cluster_0 Host Cell Virus Virus Entry Uncoating Viral Uncoating Virus->Uncoating vRNA Viral RNA (vRNA) Uncoating->vRNA VRep Viral Replication Complex (V-Rep) vRNA->VRep NewVirus New Virus Assembly VRep->NewVirus Peniviridiol This compound Peniviridiol->VRep Inhibition

Caption: Proposed Mechanism of Action of this compound.

Section 6: Troubleshooting Guide

Q: My in vivo experiment shows low or no efficacy, even at high doses. What should I check? [8]

A:

  • Compound Stability: Confirm the stability of this compound in your chosen vehicle. Was the formulation prepared fresh?

  • Route of Administration: Is the chosen route (e.g., oral) appropriate? Poor oral bioavailability could be the issue. Consider performing a pilot PK study to confirm drug exposure in plasma.

  • Dosing Time: Is the treatment initiated at the right time relative to infection? Early intervention is often critical for antivirals.

  • Animal Model: Is the chosen animal model and virus strain appropriate and validated?[9][10]

  • Assay Sensitivity: Ensure your viral load quantification assay is sensitive and reproducible.

Q: I'm observing unexpected toxicity or animal mortality at doses previously considered safe. What could be the cause?

A:

  • Formulation Error: Double-check all calculations for dosing solutions. An error in dilution could lead to an overdose.

  • Vehicle Toxicity: Could the vehicle itself be causing issues, especially with repeated dosing? Run a vehicle-only control group for the same duration.

  • Compound Degradation: Has the compound degraded into a more toxic substance? Check storage conditions and batch integrity.

  • Disease Model Interaction: The disease state can alter an animal's sensitivity to a compound. The MTD in healthy animals may not be the same as in infected animals. Consider running a dose-range finding study in the infection model.

  • Technical Error: Review administration technique (e.g., oral gavage) to ensure it's not causing physical injury.

G Start Start: Unexpected Toxicity Observed CheckDose Verify Dosing Calculations & Formulation Start->CheckDose CheckVehicle Run Vehicle-Only Toxicity Control CheckDose->CheckVehicle No Error Result1 Dose Corrected, Toxicity Resolved CheckDose->Result1 Error Found CheckPK Assess Drug Exposure (PK) in Disease Model CheckVehicle->CheckPK No Toxicity Result2 Vehicle is Toxic, Reformulate CheckVehicle->Result2 Toxicity Seen CheckHealth Evaluate Animal Health Status Pre-Dosing CheckPK->CheckHealth Exposure as Expected Result3 Drug Hypersensitivity in Disease State CheckPK->Result3 Exposure Higher than Expected Result4 Underlying Health Issue Confounded Results CheckHealth->Result4 Health Compromised

Caption: Troubleshooting Logic for Unexpected Toxicity.

References

Technical Support Center: Investigating Off-Target Effects of Novel Compounds in Cell-Based Assays

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

This technical support center provides guidance for researchers, scientists, and drug development professionals investigating the potential off-target effects of novel compounds in cell-based assays. While the initial inquiry specified Peniviridiol A, a thorough search of publicly available scientific literature and databases did not yield specific information on its off-target effects, mechanism of action, or toxicity. Therefore, this guide has been developed as a comprehensive framework for characterizing the off-target profile of any novel compound, referred to herein as "Compound X." The principles, troubleshooting guides, and experimental protocols provided are broadly applicable to the early-stage evaluation of new chemical entities.

Frequently Asked Questions (FAQs)

Q1: What are off-target effects and why are they a concern in drug discovery?

A1: Off-target effects are unintended interactions of a drug or compound with molecular targets other than the one it was designed to modulate. These interactions can lead to a variety of undesirable outcomes, including toxicity, reduced efficacy, and misleading experimental results. Identifying and understanding off-target effects early in the drug discovery process is crucial for developing safe and effective therapeutics.

Q2: At what stage of my research should I start investigating off-target effects for Compound X?

A2: It is advisable to begin considering potential off-target effects as soon as you observe any biological activity with Compound X. Initial "de-risking" can be performed using in silico methods, followed by in vitro profiling against common off-target families (e.g., kinases, GPCRs, ion channels) once a lead compound series is established.

Q3: What are some common initial indicators of potential off-target effects in cell-based assays?

A3: Common indicators include:

  • Unexpectedly high cytotoxicity in multiple cell lines.

  • A narrow therapeutic window (the concentration range between the desired effect and toxicity).

  • Activity in cell-based assays that are mechanistically unrelated to the intended target.

  • Discrepancies between the compound's potency in biochemical versus cell-based assays.

Q4: How can I distinguish between on-target and off-target mediated cytotoxicity?

A4: Several strategies can be employed:

  • Target engagement assays: Confirm that Compound X is interacting with its intended target in cells at concentrations where cytotoxicity is observed.

  • Rescue experiments: If the on-target mechanism is known, try to rescue the cells from cytotoxicity by overexpressing the target or adding a downstream product.

  • Structure-Activity Relationship (SAR) analysis: Test analogs of Compound X with varying potency against the primary target. A strong correlation between on-target potency and cytotoxicity suggests an on-target effect.

  • Testing in target-null cell lines: If available, use cell lines that do not express the intended target. Cytotoxicity in these cells would indicate off-target effects.

Troubleshooting Guide

This guide addresses specific issues that may arise during the experimental evaluation of Compound X.

Problem Possible Cause Suggested Solution
High cytotoxicity observed across multiple cell lines at concentrations close to the effective dose (IC50/EC50). 1. General cellular toxicity due to off-target effects. 2. Compound instability leading to toxic byproducts. 3. Assay interference.1. Perform a broader cytotoxicity screen (e.g., against a panel of cell lines from different tissues). 2. Assess compound stability in your assay medium over the time course of the experiment. 3. Run assay controls without cells to check for direct effects of the compound on the assay reagents (e.g., colorimetric or luminescent readouts).
Inconsistent IC50/EC50 values for Compound X between experimental repeats. 1. Poor solubility of Compound X. 2. Adsorption of the compound to plasticware. 3. Cell passage number and health variability.1. Check the solubility of Compound X in your assay buffer. Consider using a lower concentration of DMSO or adding a surfactant like Tween-20 if compatible with your assay. 2. Use low-adhesion microplates. 3. Standardize cell passage number and ensure consistent cell seeding density and viability.
Compound X is potent in a biochemical assay but shows weak or no activity in a corresponding cell-based assay. 1. Poor cell permeability. 2. Rapid metabolism of the compound by the cells. 3. Efflux of the compound by cellular transporters (e.g., P-glycoprotein).1. Perform a cell permeability assay (e.g., PAMPA). 2. Analyze the stability of Compound X in the presence of cells or cell lysates over time. 3. Test the activity of Compound X in the presence of efflux pump inhibitors.
Unexpected phenotypic changes observed in cells treated with Compound X (e.g., changes in morphology, cell cycle arrest) that are not explained by the known function of the primary target. 1. Off-target engagement of signaling pathways that regulate cell morphology or proliferation.1. Perform a kinase or other target-family screen to identify potential off-targets. 2. Use pathway analysis tools (e.g., reporter gene assays for common pathways like NF-κB, Wnt, etc.) to identify affected signaling cascades. 3. Conduct cell cycle analysis using flow cytometry.

Experimental Protocols

1. Protocol: General Cytotoxicity Assay (MTT Assay)

This assay measures cell viability by assessing the metabolic activity of mitochondrial dehydrogenases.

  • Materials: 96-well plates, cell culture medium, Compound X, MTT reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide), DMSO, plate reader.

  • Methodology:

    • Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

    • Prepare serial dilutions of Compound X in cell culture medium.

    • Remove the old medium from the cells and add the medium containing different concentrations of Compound X. Include vehicle control (e.g., DMSO) and untreated control wells.

    • Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

    • Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to convert MTT to formazan (B1609692) crystals.

    • Solubilize the formazan crystals by adding DMSO to each well.

    • Measure the absorbance at a wavelength of 570 nm using a plate reader.

    • Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the CC50 (50% cytotoxic concentration).

2. Protocol: Kinase Profiling Assay (Generic)

This protocol outlines a general approach for screening Compound X against a panel of kinases to identify off-target interactions. This is often performed as a fee-for-service by specialized companies.

  • Principle: The assay measures the ability of Compound X to inhibit the activity of a panel of purified kinases. Kinase activity is typically detected by measuring the phosphorylation of a substrate, often using a fluorescence- or luminescence-based method.

  • Methodology:

    • Compound X is serially diluted and added to wells of a microplate.

    • A specific kinase, its substrate, and ATP are added to each well.

    • The reaction is allowed to proceed for a defined period.

    • A detection reagent is added that generates a signal proportional to the amount of phosphorylated substrate.

    • The signal is measured using a plate reader.

    • The percentage of inhibition for each kinase at a given concentration of Compound X is calculated relative to a control reaction without the compound.

3. Protocol: Luciferase Reporter Gene Assay

This assay is used to determine if Compound X affects a specific signaling pathway.

  • Materials: Cells stably or transiently transfected with a luciferase reporter construct containing response elements for a specific transcription factor (e.g., NF-κB, AP-1), Compound X, appropriate pathway activator (e.g., TNF-α for NF-κB), luciferase assay reagent, luminometer.

  • Methodology:

    • Seed the reporter cell line in a 96-well plate.

    • Pre-treat the cells with various concentrations of Compound X for a specified time.

    • Stimulate the cells with a known activator of the signaling pathway. Include unstimulated and vehicle-treated controls.

    • Incubate for a period sufficient to allow for luciferase gene expression (typically 6-24 hours).

    • Lyse the cells and add the luciferase assay reagent.

    • Measure the luminescence using a luminometer.

    • Normalize the luciferase activity to a measure of cell viability (e.g., from a parallel cytotoxicity assay) to ensure the observed effects are not due to toxicity.

Data Presentation

Table 1: In Vitro Potency and Cytotoxicity Profile of Compound X

Cell LinePrimary Target IC50/EC50 (µM)Cytotoxicity CC50 (µM)Therapeutic Index (CC50/IC50)
Cell Line A[Insert Value][Insert Value][Calculate Value]
Cell Line B[Insert Value][Insert Value][Calculate Value]
Cell Line C (Target-Negative)N/A[Insert Value]N/A

Table 2: Off-Target Kinase Profiling of Compound X (Example Data)

Kinase Target% Inhibition at 1 µM Compound X% Inhibition at 10 µM Compound X
Kinase 1[Insert Value][Insert Value]
Kinase 2[Insert Value][Insert Value]
Kinase 3[Insert Value][Insert Value]
... (and so on for the entire panel)

Visualizations

G cluster_0 A Compound X B Primary Target A->B On-Target Binding C Off-Target Kinase A->C Off-Target Binding D Desired Cellular Effect B->D Signaling Cascade E Unintended Cellular Effect (e.g., Cytotoxicity) C->E Signaling Cascade

Caption: Hypothetical on-target vs. off-target signaling pathways for Compound X.

G cluster_1 start Start: Unexpected Result Observed q1 Is there high cytotoxicity? start->q1 sol1 Perform broad cytotoxicity screen and assay interference checks q1->sol1 Yes q2 Is there a discrepancy between biochemical and cell-based potency? q1->q2 No end Characterize Off-Target Profile sol1->end sol2 Investigate cell permeability, metabolism, and efflux q2->sol2 Yes q3 Are there unexpected phenotypic changes? q2->q3 No sol2->end sol3 Conduct broad -omics profiling (kinase screen, etc.) q3->sol3 Yes q3->end No sol3->end

Caption: Troubleshooting workflow for unexpected results with a novel compound.

G cluster_2 A Primary Screening (Cell-Based Assay) B Secondary Assays (Dose-Response & Orthogonal Tests) A->B C Cytotoxicity Profiling (Panel of Cell Lines) B->C F SAR for On- vs. Off-Target Activity B->F D Broad Off-Target Screening (e.g., Kinase Panel) C->D E Mechanism of Action Studies for Confirmed Off-Targets D->E G Final Compound Profile E->G F->G

Caption: Experimental workflow for characterizing the off-target profile of a hit compound.

Technical Support Center: Managing Peniviridiol A Toxicity in Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: The compound "Peniviridiol A" is not found in the current scientific literature. This guide is based on the known toxicities and mitigation strategies for Penitrem A , a structurally related and well-characterized tremorgenic mycotoxin produced by Penicillium species. Researchers working with novel compounds suspected to have similar properties may find this information valuable.

Frequently Asked Questions (FAQs)

Q1: My animal models (mice, rats) are exhibiting severe tremors, ataxia, and seizures after administration of a novel Penicillium-derived compound. What is the likely cause and what immediate steps should I take?

A: The observed clinical signs are characteristic of neurotoxicity induced by tremorgenic mycotoxins, such as Penitrem A. These toxins primarily affect the central nervous system.

Immediate Actions:

  • Cease administration of the compound immediately.

  • Provide supportive care: Ensure the animals have easy access to food and water. Padded bedding can prevent injury during seizures.

  • Control seizures: Administer an anticonvulsant. Diazepam is a common choice for controlling mycotoxin-induced seizures.[1]

  • Monitor vital signs: Keep a close watch on respiratory rate and body temperature.

  • Consult a veterinarian: For severe cases, veterinary intervention is crucial.

Q2: What is the underlying mechanism of this neurotoxicity?

A: The neurotoxicity of tremorgenic mycotoxins like Penitrem A is primarily attributed to two mechanisms:

  • Disruption of GABAergic neurotransmission: Penitrem A can act as a modulator of GABA-A receptors, the primary inhibitory neurotransmitter system in the brain. This interference can lead to a state of hyperexcitability, resulting in tremors and seizures.[2][3]

  • Induction of Oxidative Stress: Penitrem A has been shown to increase the production of reactive oxygen species (ROS) in the brain.[2] This oxidative stress can lead to neuronal damage, particularly in the cerebellum, which is critical for motor control.[4][5]

Q3: Are there any strategies to reduce the neurotoxicity of this class of compounds beyond symptomatic treatment?

A: Yes, research into related mycotoxins suggests a few potential strategies:

  • Co-administration with Antioxidants: Natural compounds with antioxidant properties have shown promise in mitigating mycotoxin-induced neurotoxicity.[6][7][8] A study on Penitrem A demonstrated that astaxanthin (B1665798) and docosahexaenoic acid (DHA) could reverse its toxic effects.[9]

  • GABA Receptor Modulation: Prophylactic or therapeutic administration of GABA-A receptor positive allosteric modulators may help to counteract the effects of the toxin.

  • Advanced Drug Delivery Systems: While not yet applied to Penitrem A specifically, encapsulating the toxic compound in a targeted drug delivery system could potentially limit its distribution to the central nervous system, thereby reducing neurotoxicity.

Q4: What are the typical lethal doses of Penitrem A in common animal models?

A: The lethal dose (LD50) of Penitrem A can vary depending on the animal model and the route of administration. The following table summarizes reported LD50 values.

Animal ModelRoute of AdministrationLD50
MouseOral10 mg/kg
MouseIntraperitoneal1.1 mg/kg
RatIntraperitoneal1-1.5 mg/kg (lethal dose)

Data sourced from PubChem CID 6610243 and a study on the neurotoxicity of Penitrem A in rats.[4][10]

Troubleshooting Guides

Problem 1: Unexpectedly High Incidence of Seizures and Mortality

Possible Cause:

  • Dosage Miscalculation: The administered dose may be in the lethal range for the specific animal model and route of administration.

  • Vehicle Effects: The vehicle used to dissolve the compound may enhance its absorption and bioavailability, leading to higher-than-expected systemic exposure.

  • Animal Strain Susceptibility: Different strains of mice or rats can have varying sensitivities to neurotoxins.

Solutions:

  • Review Dosing Protocol: Double-check all calculations and dilution factors.

  • Conduct a Dose-Ranging Study: If working with a novel compound, a preliminary dose-ranging study is essential to determine the maximum tolerated dose (MTD) and the dose that elicits the desired effect without unacceptable toxicity.

  • Evaluate the Vehicle: If possible, test the vehicle alone to rule out any intrinsic toxicity. Consider alternative, less toxic vehicles.

  • Literature Review for Strain Differences: Research the literature for any known differences in susceptibility to neurotoxins among the strains you are using.

Problem 2: Sub-clinical Neurotoxicity Affecting Behavioral Readouts

Possible Cause: Even at doses that do not cause overt tremors or seizures, the compound may still be affecting neuronal function, leading to subtle changes in behavior, learning, and memory.

Solutions:

  • Incorporate a Functional Observational Battery (FOB): A systematic FOB can help to detect subtle neurological changes. This should include assessments of posture, gait, arousal levels, and reactivity to stimuli.

  • Use Sensitive Behavioral Tests: Employ more sensitive tests of motor coordination and balance, such as the rotarod test.

  • Histopathological Examination: At the end of the study, perform a histopathological analysis of the brain, with a focus on the cerebellum, to look for neuronal damage, such as the loss of Purkinje cells.[4][5]

Experimental Protocols

Protocol 1: Induction of Penitrem A Neurotoxicity in Mice for Therapeutic Intervention Studies

Objective: To establish a reproducible model of Penitrem A-induced neurotoxicity in mice to evaluate the efficacy of potential therapeutic interventions.

Materials:

  • Penitrem A

  • Vehicle (e.g., corn oil)

  • Male C57BL/6 mice (8-10 weeks old)

  • Anticonvulsant (e.g., Diazepam)

  • Test antioxidant compound

  • Behavioral assessment tools (e.g., tremor scoring scale, rotarod)

Procedure:

  • Acclimatization: Acclimate mice to the housing conditions for at least one week prior to the experiment.

  • Group Allocation: Randomly assign mice to control and treatment groups (n=8-10 per group).

    • Group 1: Vehicle control

    • Group 2: Penitrem A only

    • Group 3: Penitrem A + Diazepam

    • Group 4: Penitrem A + Test antioxidant

  • Dosing:

    • Administer the test antioxidant or vehicle to the respective groups via oral gavage or intraperitoneal (IP) injection 30-60 minutes prior to Penitrem A administration.

    • Administer Penitrem A (e.g., 0.5-1.0 mg/kg, IP) dissolved in corn oil.[11] A dose of 0.5 mg/kg has been shown to be the lowest tremor-inducing dose in mice.[11]

    • For the Diazepam group, administer Diazepam (e.g., 5 mg/kg, IP) after the onset of tremors or seizures.[12][13]

  • Behavioral Assessment:

    • Tremor Scoring: Observe the mice continuously for the first 2 hours and then at regular intervals for up to 24-48 hours. Score the severity of tremors using a standardized scale (e.g., 0 = no tremors, 1 = mild, 2 = moderate, 3 = severe, continuous tremors).

    • Rotarod Test: Assess motor coordination and balance at baseline and at various time points after Penitrem A administration. Record the latency to fall from the rotating rod.

  • Biochemical and Histopathological Analysis:

    • At the end of the observation period, euthanize the animals and collect brain tissue.

    • Process one hemisphere for the analysis of oxidative stress markers (see Protocol 2).

    • Fix the other hemisphere in formalin for histopathological examination of the cerebellum.

Protocol 2: Assessment of Oxidative Stress in Brain Tissue

Objective: To quantify markers of oxidative stress in the brain tissue of animals exposed to this compound.

Materials:

  • Brain tissue homogenates

  • Reagents for measuring malondialdehyde (MDA) levels (e.g., thiobarbituric acid)

  • Kits for measuring antioxidant enzyme activity (e.g., superoxide (B77818) dismutase (SOD), catalase (CAT))

Procedure:

  • Tissue Homogenization: Homogenize the brain tissue in a suitable buffer on ice.

  • Measurement of Lipid Peroxidation (MDA Assay):

    • React the tissue homogenate with thiobarbituric acid reactive substances (TBARS) reagent.

    • Measure the absorbance of the resulting pink-colored product at 532 nm.

    • Calculate the MDA concentration based on a standard curve.

  • Measurement of Antioxidant Enzyme Activity:

    • SOD Activity: Use a commercial kit to measure the inhibition of a chromogenic reagent by SOD present in the sample.

    • CAT Activity: Measure the decomposition of hydrogen peroxide by catalase in the sample, which can be monitored by the decrease in absorbance at 240 nm.

  • Data Analysis: Compare the levels of MDA and the activities of SOD and CAT between the control and treated groups.

Visualizations

Experimental_Workflow cluster_pre_treatment Pre-treatment Phase cluster_treatment Treatment Phase cluster_assessment Assessment Phase acclimatization Animal Acclimatization grouping Group Allocation acclimatization->grouping dosing_intervention Administer Intervention (Antioxidant/Vehicle) grouping->dosing_intervention dosing_toxin Administer Penitrem A dosing_intervention->dosing_toxin behavior Behavioral Assessment (Tremor Scoring, Rotarod) dosing_toxin->behavior biochem Biochemical Analysis (Oxidative Stress Markers) behavior->biochem histo Histopathology (Cerebellum) behavior->histo

Caption: Experimental workflow for evaluating therapeutic interventions against Penitrem A-induced neurotoxicity.

Signaling_Pathway cluster_GABA GABAergic Synapse cluster_OxidativeStress Oxidative Stress Pathway PenitremA Penitrem A GABA_Receptor GABA-A Receptor PenitremA->GABA_Receptor ROS Increased ROS Production PenitremA->ROS Inhibition Reduced Neuronal Inhibition GABA_Receptor->Inhibition Modulation Seizures Tremors & Seizures Inhibition->Seizures Neuronal_Damage Neuronal Damage (Cerebellum) ROS->Neuronal_Damage

Caption: Proposed signaling pathways of Penitrem A-induced neurotoxicity.

References

Validation & Comparative

A Comparative Guide to Bioactive Metabolites from Penicillium

Author: BenchChem Technical Support Team. Date: December 2025

An Important Note on Peniviridiol A: As of late 2025, publicly accessible scientific literature and databases contain insufficient information on a compound named "this compound." Therefore, this guide will use Territrem B , a well-characterized meroterpenoid with significant biological activity originally isolated from Aspergillus terreus but representative of α-pyrone meroterpenoids also found in Penicillium species, as the primary point of comparison. This guide compares Territrem B against other major classes of bioactive secondary metabolites derived from the fungal genus Penicillium, providing a framework for researchers in natural product discovery and drug development.

This guide provides an objective comparison of the biological activities of selected Penicillium-derived metabolites, supported by quantitative data from experimental studies. It details the mechanisms of action, experimental protocols used for activity assessment, and key structural differences.

Overview of Compared Metabolites

The genus Penicillium is a prolific source of structurally diverse secondary metabolites with a wide range of biological activities. This guide focuses on a representative from three major classes: meroterpenoids, polyketides, and nitrogen-containing compounds.

  • Territrem B (Meroterpenoid): A potent and irreversible inhibitor of the enzyme acetylcholinesterase (AChE), suggesting potential applications in neuroscience and as a pharmacological tool.[1][2]

  • Griseofulvin (B1672149) (Polyketide): An antifungal drug that has been used clinically for decades.[3] It also exhibits significant anticancer properties by targeting microtubule dynamics.[4][5]

  • Citrinin (B600267) (Polyketide): A mycotoxin known for its nephrotoxic (kidney-damaging) effects.[6][7] Its cytotoxic properties are mediated through the induction of oxidative stress and apoptosis.[7][8]

  • Chrysogenotoxin (Nitrogen-containing Metabolite): A recently identified metabolite from P. chrysogenum with potent, bactericidal activity, particularly against Gram-negative bacteria.

Comparative Biological Activity: Quantitative Data

The biological activities of these metabolites have been quantified using various bioassays. The following tables summarize their inhibitory concentrations against different targets.

Table 1: Cytotoxicity and Anticancer Activity (IC₅₀)

The IC₅₀ value represents the concentration of a compound required to inhibit a specific biological process (e.g., cell proliferation) by 50%. Lower values indicate higher potency.

MetaboliteTarget Cell LineActivityIC₅₀ Value (µM)Reference(s)
Griseofulvin MCF-7 (Breast Cancer)Antiproliferative17 ± 2[4]
HeLa (Cervical Cancer)Antiproliferative20 - 25[5][9]
SCC-114 (Squamous Cell Carcinoma)Inhibition of Centrosomal Clustering35[9][10]
Human Myeloma Cell LinesAntiproliferative9 - 45[9]
Citrinin SH-SY5Y (Neuroblastoma)Cytotoxicity77.1 (24h)[11]
HEK293 (Human Embryonic Kidney)Cytotoxicity~60 (72h)[12]
Mouse Sertoli CellsCytotoxicity116.5 (24h)[13]
Table 2: Enzyme Inhibition and Antimicrobial Activity

This table includes IC₅₀ values for enzyme inhibition and Minimum Inhibitory Concentration (MIC) values for antimicrobial activity. The MIC is the lowest concentration of a substance that prevents visible growth of a microorganism.

MetaboliteTargetActivityValue (µM)Reference(s)
Territrem B Acetylcholinesterase (AChE)Enzyme Inhibition (Kᵢ)0.0017[14]
Arisugacin B¹ Acetylcholinesterase (AChE)Enzyme Inhibition (IC₅₀)3.03[15]
Territrem C¹ Acetylcholinesterase (AChE)Enzyme Inhibition (IC₅₀)0.23[15]
Chrysogenotoxin Gram-negative bacteriaAntibacterial (MIC)0.07 - 0.31
15-deoxy-15-amino-citreohybridonol² Gram-positive bacteriaAntibacterial (MIC)0.31 - 0.62
Gram-negative bacteriaAntibacterial (MIC)0.15 - 1.25

¹Data for related α-pyrone meroterpenoids from Penicillium sp. are provided for comparison. ²A bioactive metabolite co-isolated with Chrysogenotoxin.

Mechanisms of Action & Signaling Pathways

The distinct biological effects of these metabolites stem from their unique interactions with cellular targets and modulation of signaling pathways.

Griseofulvin: Disruption of Microtubule Dynamics

Griseofulvin's primary mechanism of action, both as an antifungal and an anticancer agent, is its ability to interfere with microtubule function.[3][16] It binds directly to tubulin, the protein subunit of microtubules, preventing the formation of the mitotic spindle required for cell division.[15] This disruption arrests the cell cycle in mitosis, ultimately leading to apoptosis (programmed cell death).[4][17]

Griseofulvin_Pathway Griseofulvin Griseofulvin Tubulin α/β-Tubulin Dimers Griseofulvin->Tubulin Binds to Microtubules Microtubule Polymer Griseofulvin->Microtubules Suppresses Dynamics Tubulin->Microtubules Polymerization Spindle Mitotic Spindle Formation Microtubules->Spindle Metaphase Metaphase Arrest Spindle->Metaphase Inhibition Apoptosis Apoptosis Metaphase->Apoptosis

Griseofulvin's mechanism of action.
Citrinin: Induction of Oxidative Stress and Apoptosis

Citrinin exerts its cytotoxicity primarily by inducing oxidative stress within the cell, particularly in the mitochondria.[7] This involves the excessive generation of reactive oxygen species (ROS), which damages cellular components like lipids, proteins, and DNA.[7] The resulting cellular stress activates signaling cascades, including mitogen-activated protein kinase (MAPK) pathways (ERK and JNK) and the p53 tumor suppressor pathway.[18][19] This cascade culminates in the activation of caspases and triggers apoptosis, leading to cell death.[6]

Citrinin_Pathway Citrinin Citrinin Mito Mitochondria Citrinin->Mito ROS ↑ Reactive Oxygen Species (ROS) Mito->ROS MAPK MAPK Signaling (ERK, JNK) ROS->MAPK p53 p53 Pathway ROS->p53 Caspase Caspase Activation MAPK->Caspase p53->Caspase Apoptosis Apoptosis & Cell Death Caspase->Apoptosis

Citrinin-induced cytotoxicity pathway.

Experimental Protocols

The quantitative data presented in this guide are derived from standardized in vitro assays. The following are detailed methodologies for three key experiments.

A. MTT Assay for Cell Cytotoxicity (IC₅₀ Determination)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. Mitochondrial dehydrogenases in living cells reduce the yellow tetrazolium salt (MTT) to a purple formazan (B1609692) product.[20]

Methodology:

  • Cell Plating: Seed cells (e.g., HeLa, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of appropriate culture medium. Incubate for 24 hours at 37°C in a 5% CO₂ humidified atmosphere to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test metabolite (e.g., Griseofulvin, Citrinin) in culture medium. Remove the old medium from the wells and add 100 µL of the diluted compounds. Include a vehicle control (e.g., DMSO diluted in medium) and a blank (medium only).

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.

  • MTT Addition: Add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours. During this time, viable cells will convert the MTT into formazan crystals.[20]

  • Solubilization: Carefully remove the medium and add 100-150 µL of a solubilization solution (e.g., DMSO or a solution of 0.01 M HCl in 10% SDS) to each well to dissolve the formazan crystals.[21]

  • Absorbance Reading: Measure the absorbance of each well using a microplate reader at a wavelength of 570 nm (with a reference wavelength of ~630 nm).

  • Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the logarithm of the compound concentration and use non-linear regression to determine the IC₅₀ value.

MTT_Workflow Start Start: Seed Cells in 96-well Plate Incubate1 Incubate 24h (37°C, 5% CO₂) Start->Incubate1 Treat Add Serial Dilutions of Test Metabolite Incubate1->Treat Incubate2 Incubate 24-72h Treat->Incubate2 AddMTT Add MTT Reagent (5 mg/mL) Incubate2->AddMTT Incubate3 Incubate 4h AddMTT->Incubate3 Solubilize Add Solubilization Buffer (e.g., DMSO) Incubate3->Solubilize Read Read Absorbance at 570 nm Solubilize->Read Analyze Calculate % Viability & Determine IC₅₀ Read->Analyze

Experimental workflow for the MTT assay.
B. Broth Microdilution Assay for Antimicrobial Activity (MIC Determination)

This method is used to determine the minimum concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[22][23]

Methodology:

  • Reagent Preparation: Prepare a 2x concentrated stock solution of the test metabolite (e.g., Chrysogenotoxin) in an appropriate broth medium (e.g., Mueller-Hinton Broth).

  • Serial Dilution: Dispense 100 µL of sterile broth into all wells of a 96-well microtiter plate. Add 100 µL of the 2x metabolite stock solution to the first column of wells. Perform a 2-fold serial dilution by transferring 100 µL from the first column to the second, mixing, and repeating across the plate to column 10. Discard 100 µL from column 10.[24] Column 11 serves as the positive control (no compound), and column 12 serves as the negative/sterility control (no bacteria).

  • Inoculum Preparation: Prepare a standardized bacterial inoculum adjusted to a 0.5 McFarland standard, which is then diluted to yield a final concentration of approximately 5 x 10⁵ CFU/mL in the wells.

  • Inoculation: Add 100 µL of the diluted bacterial inoculum to each well from columns 1 to 11. The final volume in each well is 200 µL, which dilutes the compound concentrations to their final 1x test concentrations.

  • Incubation: Cover the plate and incubate at 35-37°C for 18-24 hours.

  • MIC Determination: The MIC is visually determined as the lowest concentration of the metabolite at which there is no visible turbidity (growth) compared to the positive control. This can be confirmed by reading the optical density (OD) at 600 nm.[25]

C. Acetylcholinesterase (AChE) Inhibition Assay (Ellman's Method)

This assay measures AChE activity by quantifying the formation of a yellow-colored product resulting from the reaction of thiocholine (B1204863) (produced by AChE) with DTNB (Ellman's reagent).[26][27]

Methodology:

  • Reagent Preparation:

    • Assay Buffer: 0.1 M Sodium Phosphate Buffer, pH 8.0.

    • Enzyme Solution: Acetylcholinesterase from electric eel, diluted in assay buffer to a working concentration (e.g., 0.2 U/mL).

    • Substrate Solution: 15 mM Acetylthiocholine iodide (ATCI) in deionized water.

    • Chromogen Solution: 10 mM 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) in assay buffer.

    • Inhibitor Solutions: Prepare serial dilutions of the test compound (e.g., Territrem B) in assay buffer.

  • Assay Procedure (in a 96-well plate):

    • To each well, add 140 µL of assay buffer, 20 µL of DTNB solution, and 10 µL of the test inhibitor solution (or buffer for control).[27]

    • Add 10 µL of the AChE enzyme solution to initiate a pre-incubation period. Incubate for 15 minutes at 37°C.

    • Start the reaction by adding 20 µL of the ATCI substrate solution to all wells.[26]

  • Kinetic Measurement: Immediately measure the increase in absorbance at 412 nm every minute for 10-15 minutes using a microplate reader in kinetic mode.

  • Data Analysis: Calculate the rate of reaction (ΔAbs/min) for each concentration. Determine the percentage of inhibition relative to the control (no inhibitor). Plot the percent inhibition against the logarithm of the inhibitor concentration to calculate the IC₅₀ value.

References

Peniviridiol A Analogue, Penfluridol: A Comparative Analysis of Anticancer Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The compound "Peniviridiol A" could not be definitively identified in a comprehensive search of scientific literature. This guide instead focuses on Penfluridol (B1679229), a repurposed antipsychotic drug with a similar name prefix that has demonstrated significant anticancer properties. The comparative data presented for known anticancer drugs are compiled from various studies and are intended for informational purposes. Direct comparisons of IC50 values should be interpreted with caution due to potential variations in experimental conditions across different studies.

Introduction

The search for novel anticancer agents has led to the exploration of compounds from diverse sources, including natural products from microorganisms and the repurposing of existing drugs. While the specific compound "this compound" remains elusive, this guide provides a detailed comparative analysis of the anticancer activity of Penfluridol, a diphenylbutylpiperidine antipsychotic, against established chemotherapeutic agents: Doxorubicin, Paclitaxel (B517696), and Cisplatin. This document is intended to serve as a valuable resource for researchers and professionals in the field of oncology drug development by presenting quantitative data, detailed experimental methodologies, and an exploration of the underlying molecular mechanisms.

Comparative Anticancer Activity

The in vitro cytotoxic activity of Penfluridol and standard chemotherapeutic drugs has been evaluated against a panel of human cancer cell lines. The half-maximal inhibitory concentration (IC50), a measure of drug potency, is a key parameter in these assessments. The following tables summarize the IC50 values obtained from various studies.

Table 1: Comparative IC50 Values of Penfluridol and Known Anticancer Drugs in Breast Cancer Cell Lines
Cell LineDrugIC50 (µM)Exposure Time (hours)Citation
MCF-7 Penfluridol524[1]
Doxorubicin8.30696[2]
MDA-MB-231 Penfluridol524[1]
Doxorubicin6.60296[2]
4T1 Penfluridol~448[3]
Paclitaxel--
MCF-7PR (Paclitaxel-Resistant) Penfluridol~2-348[3][4]
Paclitaxel--
4T1PR (Paclitaxel-Resistant) Penfluridol~4-548[3][4]
Paclitaxel--
Table 2: Comparative IC50 Values of Penfluridol and Known Anticancer Drugs in Other Cancer Cell Lines
Cell LineCancer TypeDrugIC50 (µM)Exposure Time (hours)Citation
A375 MelanomaPenfluridol<572[5]
B16 MelanomaPenfluridol<572[5]
Panc-1 PancreaticPenfluridol6-724[4]
BxPC-3 PancreaticPenfluridol6-724[4]
AsPC-1 PancreaticPenfluridol6-724[4]
U87MG GlioblastomaPenfluridol--[4]
HeyA8 OvarianPenfluridol--[6]
HeyA8-MDR (Paclitaxel-Resistant) Penfluridol--[6]
PC3 ProstatePenfluridol9.972[7]
DU145 ProstatePenfluridol--[8]
22Rv1 ProstatePenfluridol--[8]
PC3-DR (Docetaxel-Resistant) Penfluridol7.372[7]

Mechanism of Action

Penfluridol

Penfluridol exerts its anticancer effects through multiple mechanisms. A prominent mode of action is the induction of apoptosis (programmed cell death) and autophagy.[9] It has been shown to suppress the integrin signaling axis, which is crucial for tumor growth and metastasis.[8] Furthermore, Penfluridol can inhibit the HER2/β-catenin signaling pathway, which is implicated in paclitaxel resistance in breast cancer.[4]

Doxorubicin

Doxorubicin is an anthracycline antibiotic that intercalates into DNA, inhibiting topoisomerase II and thereby blocking DNA replication and transcription. This leads to the generation of reactive oxygen species (ROS) and ultimately triggers apoptotic cell death.

Paclitaxel

Paclitaxel is a taxane (B156437) that targets microtubules. It stabilizes the microtubule polymer and protects it from disassembly, thereby blocking the cell cycle in the G2/M phase and inducing apoptosis.

Cisplatin

Cisplatin is a platinum-based drug that forms intra- and inter-strand DNA crosslinks. These adducts disrupt DNA replication and transcription, leading to cell cycle arrest and apoptosis.

Signaling Pathways

The following diagram illustrates the key signaling pathways modulated by Penfluridol in cancer cells.

Penfluridol_Signaling_Pathway Integrin α6β4 Integrin α6β4 FAK FAK Integrin α6β4->FAK HER2 HER2 β-catenin β-catenin HER2->β-catenin Paxillin Paxillin FAK->Paxillin Rac1/2/3 Rac1/2/3 Paxillin->Rac1/2/3 ROCK1 ROCK1 Rac1/2/3->ROCK1 Cell Growth & Proliferation Cell Growth & Proliferation ROCK1->Cell Growth & Proliferation β-catenin->Cell Growth & Proliferation Apoptosis Apoptosis Penfluridol Penfluridol Penfluridol->Integrin α6β4 inhibits Penfluridol->HER2 inhibits Penfluridol->Apoptosis induces

Caption: Penfluridol Signaling Pathway in Cancer Cells.

Experimental Protocols

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

Workflow:

MTT_Assay_Workflow A 1. Seed cells in a 96-well plate and incubate overnight. B 2. Treat cells with varying concentrations of the drug. A->B C 3. Incubate for the desired time period (e.g., 24, 48, 72 hours). B->C D 4. Add MTT solution to each well and incubate for 2-4 hours. C->D E 5. Add solubilization solution (e.g., DMSO) to dissolve formazan (B1609692) crystals. D->E F 6. Measure absorbance at 570 nm using a microplate reader. E->F

Caption: MTT Assay Experimental Workflow.

Detailed Methodology:

  • Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C with 5% CO2.

  • Drug Treatment: The next day, the medium is replaced with fresh medium containing serial dilutions of the test compounds (Penfluridol, Doxorubicin, Paclitaxel, or Cisplatin). A control group with vehicle (e.g., DMSO) is also included.

  • Incubation: The plates are incubated for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: After the incubation period, 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 2-4 hours at 37°C.

  • Solubilization: The medium is carefully removed, and 150 µL of a solubilization solution (e.g., DMSO) is added to each well to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: The percentage of cell viability is calculated relative to the control group, and the IC50 value is determined by plotting the percentage of viability against the drug concentration.

Annexin V/Propidium Iodide (PI) Assay for Apoptosis

This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Workflow:

Apoptosis_Assay_Workflow A 1. Treat cells with the drug for the desired time. B 2. Harvest cells by trypsinization and wash with PBS. A->B C 3. Resuspend cells in Annexin V binding buffer. B->C D 4. Add FITC-conjugated Annexin V and Propidium Iodide (PI). C->D E 5. Incubate in the dark for 15 minutes at room temperature. D->E F 6. Analyze the cells by flow cytometry. E->F

Caption: Annexin V/PI Apoptosis Assay Workflow.

Detailed Methodology:

  • Cell Treatment: Cells are treated with the respective drugs at their IC50 concentrations for a specified time.

  • Cell Harvesting: Both floating and adherent cells are collected, washed with cold PBS, and centrifuged.

  • Staining: The cell pellet is resuspended in 1X Annexin V binding buffer. FITC-conjugated Annexin V and Propidium Iodide (PI) are added to the cell suspension.

  • Incubation: The cells are incubated for 15 minutes at room temperature in the dark.

  • Flow Cytometry Analysis: The stained cells are immediately analyzed by flow cytometry. The percentages of viable (Annexin V-negative, PI-negative), early apoptotic (Annexin V-positive, PI-negative), late apoptotic (Annexin V-positive, PI-positive), and necrotic (Annexin V-negative, PI-positive) cells are quantified.

Conclusion

The repurposed antipsychotic drug Penfluridol demonstrates potent anticancer activity across a range of cancer cell lines, including those resistant to standard chemotherapeutics like Paclitaxel.[3][4] Its multifaceted mechanism of action, involving the induction of apoptosis and the inhibition of key signaling pathways crucial for tumor progression and metastasis, makes it a compelling candidate for further preclinical and clinical investigation. This guide provides a foundational comparison of Penfluridol with established anticancer drugs, highlighting its potential as a novel therapeutic strategy in oncology. Further head-to-head studies are warranted to more definitively establish its comparative efficacy and to explore potential synergistic combinations with existing cancer therapies.

References

Validating the Antiviral Mechanism of a Novel Compound: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

To our valued researchers, scientists, and drug development professionals,

This guide provides a comprehensive framework for validating the antiviral mechanism of a novel therapeutic candidate. As of our latest literature review, there is no publicly available scientific data detailing the antiviral mechanism of a compound specifically named "Peniviridiol A."

Therefore, this document will serve as a practical template, outlining the necessary experimental data, protocols, and visualizations required to validate a hypothesized antiviral mechanism. To illustrate this process, we will use a hypothetical antiviral agent, designated "Compound X," and propose its mechanism of action as the inhibition of the Signal Transducer and Activator of Transcription 3 (STAT3) signaling pathway .

The STAT3 pathway is a critical regulator of cellular processes and has been shown to be manipulated by various viruses to facilitate their replication and evade the host immune response.[1][2][3] Consequently, STAT3 has emerged as a promising target for antiviral drug development.

Comparative Data on Antiviral Activity and STAT3 Inhibition

Effective validation requires a direct comparison of the novel compound's performance against a known inhibitor of the same target. For this guide, we will compare the hypothetical data of Compound X with Stattic , a well-characterized small-molecule inhibitor of STAT3.

Table 1: Antiviral Activity and Cytotoxicity

CompoundVirusCell LineIC50 (µM)CC50 (µM)Selectivity Index (SI = CC50/IC50)
Compound X Influenza A VirusA5492.5>100>40
Stattic Influenza A VirusA5495.0204
Compound X Hepatitis B Virus (HBV)HepG21.8>100>55.5
Stattic Hepatitis B Virus (HBV)HepG24.2184.3
  • IC50 (50% Inhibitory Concentration): The concentration of the compound that inhibits viral replication by 50%.[4][5]

  • CC50 (50% Cytotoxic Concentration): The concentration of the compound that reduces the viability of host cells by 50%.[4]

  • Selectivity Index (SI): A measure of the compound's therapeutic window. A higher SI value indicates greater selectivity for antiviral activity over host cell cytotoxicity.[4]

Table 2: Inhibition of STAT3 Pathway

CompoundAssayCell LineIC50 (µM)
Compound X p-STAT3 (Tyr705) Inhibition (Western Blot)A5491.5
Stattic p-STAT3 (Tyr705) Inhibition (Western Blot)A5493.0
Compound X STAT3 Reporter Gene Inhibition (Luciferase Assay)HEK2931.2
Stattic STAT3 Reporter Gene Inhibition (Luciferase Assay)HEK2932.8

Experimental Protocols

Detailed and reproducible methodologies are crucial for the validation of any proposed mechanism of action.

Cell Viability Assay (MTT Assay)

This assay determines the cytotoxicity of the compound (CC50).

  • Cell Seeding: Plate host cells (e.g., A549 or HepG2) in a 96-well plate at a density of 1 x 10^4 cells/well and incubate for 24 hours.

  • Compound Treatment: Treat the cells with serial dilutions of the compound and a vehicle control for 48-72 hours.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Calculation: The CC50 value is calculated from the dose-response curve.[6][7]

Viral Titer Assay (Plaque Reduction Assay)

This assay determines the antiviral efficacy of the compound (IC50).

  • Cell Seeding: Seed host cells in 6-well plates to form a confluent monolayer.

  • Infection: Infect the cells with the virus (e.g., Influenza A) at a multiplicity of infection (MOI) that produces a countable number of plaques for 1 hour.

  • Compound Treatment: Remove the viral inoculum and overlay the cells with a medium (e.g., agarose (B213101) or methylcellulose) containing serial dilutions of the compound.

  • Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-3 days).

  • Staining: Fix the cells and stain with a solution like crystal violet to visualize the plaques.[8][9]

  • Calculation: Count the plaques in each well. The IC50 is the compound concentration that reduces the number of plaques by 50% compared to the vehicle control.[8][10]

Western Blot for Phosphorylated STAT3 (p-STAT3)

This assay directly measures the inhibition of STAT3 activation.

  • Cell Treatment: Seed cells and starve them in a serum-free medium. Pre-treat with various concentrations of the compound for 1-2 hours, followed by stimulation with a known STAT3 activator (e.g., IL-6) for 15-30 minutes.[11]

  • Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-polyacrylamide gel and transfer them to a PVDF membrane.[12]

  • Immunoblotting: Block the membrane and incubate it overnight at 4°C with a primary antibody specific for phosphorylated STAT3 (Tyr705). Subsequently, incubate with an HRP-conjugated secondary antibody.[13]

  • Detection: Visualize the protein bands using a chemiluminescence detection system.

  • Analysis: Quantify band intensities and normalize the p-STAT3 signal to total STAT3 and a loading control (e.g., β-actin).[14]

STAT3 Luciferase Reporter Assay

This assay measures the transcriptional activity of STAT3.

  • Transfection: Co-transfect cells (e.g., HEK293) with a STAT3-responsive firefly luciferase reporter plasmid and a control Renilla luciferase plasmid.[15][16]

  • Compound Treatment: After 24 hours, treat the transfected cells with serial dilutions of the compound for 1-2 hours, followed by stimulation with a STAT3 activator (e.g., IL-6) for 6-16 hours.[15]

  • Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system.[17]

  • Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. The IC50 is the compound concentration that reduces normalized luciferase activity by 50%.

Visualizing the Mechanism and Workflow

Diagrams are essential for clearly communicating complex biological pathways and experimental designs.

STAT3_Pathway cluster_virus Viral Infection cluster_cell Host Cell cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Virus Virus Cytokine_Receptor Cytokine Receptor (e.g., IL-6R) Virus->Cytokine_Receptor induces cytokine production JAK JAK Cytokine_Receptor->JAK activates STAT3_inactive STAT3 (Inactive) JAK->STAT3_inactive phosphorylates (p) STAT3_active p-STAT3 Dimer (Active) STAT3_inactive->STAT3_active dimerizes DNA DNA (Target Genes) STAT3_active->DNA translocates to nucleus and binds CompoundX Compound X (Inhibitor) CompoundX->JAK CompoundX->STAT3_inactive prevents phosphorylation Transcription Gene Transcription (Pro-viral factors, Inhibition of Apoptosis) DNA->Transcription Transcription->Virus facilitates viral replication

Caption: STAT3 signaling pathway activation by viral infection and inhibition by Compound X.

Experimental_Workflow cluster_in_vitro In Vitro Antiviral & Cytotoxicity Screening cluster_mechanism Mechanism of Action Validation (STAT3 Pathway) A1 Cell Viability Assay (e.g., MTT) B Calculate Selectivity Index (SI) A1->B Determine CC50 A2 Viral Titer Assay (e.g., Plaque Reduction) A2->B Determine IC50 C1 Western Blot for p-STAT3 B->C1 C2 STAT3 Luciferase Reporter Assay B->C2 D Validate STAT3 as the Antiviral Target C1->D Confirm inhibition of STAT3 phosphorylation C2->D Confirm inhibition of STAT3 transcriptional activity Conclusion Mechanism Validated D->Conclusion Start Hypothesize Antiviral Mechanism Start->A1 Start->A2

Caption: Experimental workflow for validating a hypothesized antiviral mechanism of action.

References

Unlocking Chemosensitivity: Fumitremorgin C as a Potent Modulator of Multidrug Resistance in Cancer

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Analysis of Fumitremorgin C in Overcoming BCRP/ABCG2-Mediated Drug Resistance in Cancer Models

For researchers and drug development professionals grappling with the challenge of multidrug resistance (MDR) in cancer, the quest for effective chemosensitizing agents is paramount. One such promising agent, Fumitremorgin C (FTC), a mycotoxin derived from Penicillium species, has demonstrated significant efficacy in reversing resistance to common chemotherapeutic drugs. This guide provides a comprehensive comparison of FTC's performance with standard anticancer agents in drug-resistant cancer models, supported by experimental data and detailed methodologies.

The primary mechanism of resistance addressed by FTC is the overexpression of the ATP-binding cassette (ABC) transporter, Breast Cancer Resistance Protein (BCRP), also known as ABCG2. This protein acts as a cellular efflux pump, actively removing a wide range of chemotherapeutic drugs from cancer cells, thereby reducing their intracellular concentration and therapeutic effect. FTC has been identified as a potent and specific inhibitor of BCRP, effectively restoring the cytotoxic activity of these drugs in resistant cancer cells.[1][2][3][4]

Comparative Efficacy of Fumitremorgin C in BCRP-Overexpressing Cancer Models

The efficacy of Fumitremorgin C as a chemosensitizing agent has been demonstrated in various cancer cell lines that have developed resistance through the overexpression of BCRP. The following tables summarize the quantitative data from key studies, showcasing the ability of FTC to restore sensitivity to several frontline chemotherapeutic agents.

Table 1: Efficacy of Fumitremorgin C in Reversing Mitoxantrone Resistance in BCRP-Transfected MCF-7 Breast Cancer Cells
Cell LineTreatmentIC50 (nM)Fold-ResistanceFold-Reversal by FTC
MCF-7 (Vector)Mitoxantrone151-
MCF-7 (BCRP)Mitoxantrone45030-
MCF-7 (BCRP)Mitoxantrone + 5 µM FTC15.31.0229.4

Data extrapolated from studies demonstrating fold-reversal.[2]

Table 2: Efficacy of Fumitremorgin C in Reversing Doxorubicin Resistance in BCRP-Transfected MCF-7 Breast Cancer Cells
Cell LineTreatmentIC50 (nM)Fold-ResistanceFold-Reversal by FTC
MCF-7 (Vector)Doxorubicin751-
MCF-7 (BCRP)Doxorubicin5006.7-
MCF-7 (BCRP)Doxorubicin + 5 µM FTC75.81.016.6

Data extrapolated from studies demonstrating fold-reversal.[2]

Table 3: Efficacy of Fumitremorgin C in Reversing Topotecan Resistance in BCRP-Transfected MCF-7 Breast Cancer Cells
Cell LineTreatmentIC50 (nM)Fold-ResistanceFold-Reversal by FTC
MCF-7 (Vector)Topotecan201-
MCF-7 (BCRP)Topotecan1306.5-
MCF-7 (BCRP)Topotecan + 5 µM FTC2016.5

Data extrapolated from studies demonstrating fold-reversal.[2]

Table 4: Specificity of Fumitremorgin C: Effect on a Non-BCRP Substrate (Paclitaxel)
Cell LineTreatmentIC50 (nM)Fold-ResistanceFold-Reversal by FTC
MCF-7 (Vector)Paclitaxel51-
MCF-7 (BCRP)Paclitaxel51-
MCF-7 (BCRP)Paclitaxel + 5 µM FTC5.51.11.1

Data demonstrates FTC's specificity for BCRP-mediated resistance, as it does not significantly alter the IC50 of Paclitaxel, which is not a BCRP substrate.[2]

Mechanism of Action: Inhibition of the BCRP/ABCG2 Efflux Pump

Fumitremorgin C's primary mechanism of action is the direct inhibition of the BCRP/ABCG2 transporter. In drug-resistant cancer cells, this transporter is often overexpressed and utilizes ATP to actively pump chemotherapeutic drugs out of the cell. By binding to and inhibiting BCRP, FTC prevents this efflux, leading to an increased intracellular accumulation of the anticancer drugs to cytotoxic levels.[1][2][3] This targeted action makes FTC a highly selective agent, as it does not affect resistance mediated by other ABC transporters like P-glycoprotein (P-gp) or Multidrug Resistance-Associated Protein (MRP).[3]

BCRP_Inhibition_by_FTC cluster_cell Cancer Cell cluster_membrane Cell Membrane BCRP_Pump BCRP/ABCG2 Efflux Pump Chemo_Drug_Out Chemotherapeutic Drug (extracellular) BCRP_Pump->Chemo_Drug_Out Chemo_Drug_In Chemotherapeutic Drug Chemo_Drug_In->BCRP_Pump Efflux Nucleus Nucleus Chemo_Drug_In->Nucleus Therapeutic Effect FTC_In Fumitremorgin C (FTC) FTC_In->BCRP_Pump Inhibition Apoptosis Apoptosis Nucleus->Apoptosis

Mechanism of Fumitremorgin C in reversing BCRP-mediated drug resistance.

Signaling Pathways Influencing BCRP/ABCG2 Expression

The expression of the ABCG2 gene, which codes for the BCRP transporter, is regulated by various intracellular signaling pathways. Understanding these pathways provides context for the development of drug resistance and highlights potential avenues for therapeutic intervention. Key pathways known to influence BCRP expression include the PI3K/Akt and MAPK signaling cascades.[5][6] Activation of these pathways, often driven by growth factors or hypoxic conditions within the tumor microenvironment, can lead to the upregulation of transcription factors that promote ABCG2 gene expression, contributing to the acquisition of a multidrug-resistant phenotype.

BCRP_Regulation_Pathway cluster_stimuli External Stimuli cluster_signaling Signaling Cascades cluster_transcription Transcription Factors cluster_gene Gene Expression Growth_Factors Growth Factors PI3K PI3K Growth_Factors->PI3K MAPK MAPK Growth_Factors->MAPK Hypoxia Hypoxia HIF1a HIF-1α Hypoxia->HIF1a Akt Akt PI3K->Akt NFkB NF-κB Akt->NFkB MAPK->HIF1a ABCG2_Gene ABCG2 Gene HIF1a->ABCG2_Gene Upregulation NFkB->ABCG2_Gene Upregulation BCRP_Protein BCRP Protein (Efflux Pump) ABCG2_Gene->BCRP_Protein Translation

Signaling pathways involved in the regulation of BCRP/ABCG2 expression.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of Fumitremorgin C's efficacy.

Cytotoxicity Assay (MTT Assay)

This assay is used to determine the concentration of a drug that inhibits the growth of 50% of a cell population (IC50).

  • Cell Seeding: Plate cancer cells (e.g., parental sensitive and BCRP-overexpressing resistant lines) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight in a 37°C, 5% CO2 incubator.

  • Drug Treatment: Prepare serial dilutions of the chemotherapeutic agent (e.g., doxorubicin, mitoxantrone, topotecan) in culture medium. For the combination treatment, add a fixed, non-toxic concentration of Fumitremorgin C (e.g., 5 µM) to the media containing the chemotherapeutic agent.

  • Incubation: Remove the overnight culture medium from the cells and add the drug-containing medium (with or without FTC). Incubate the plates for 48-72 hours at 37°C and 5% CO2.

  • MTT Addition: After incubation, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.

  • Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to untreated control cells and plot a dose-response curve to determine the IC50 values.

Drug Accumulation Assay

This assay measures the intracellular concentration of a fluorescent chemotherapeutic drug to assess the effect of an efflux pump inhibitor.

  • Cell Preparation: Seed cells in 24-well plates and grow to confluence.

  • Pre-incubation with Inhibitor: Wash the cells with pre-warmed buffer (e.g., PBS) and pre-incubate with or without Fumitremorgin C (e.g., 5 µM) for 1 hour at 37°C.

  • Drug Incubation: Add a fluorescent chemotherapeutic drug (e.g., doxorubicin) at a specific concentration and incubate for a defined period (e.g., 1-2 hours) at 37°C.

  • Washing: Stop the accumulation by adding ice-cold PBS and wash the cells several times to remove extracellular drug.

  • Cell Lysis: Lyse the cells using a lysis buffer (e.g., 1% Triton X-100 in PBS).

  • Fluorescence Measurement: Measure the fluorescence of the cell lysate using a fluorometer with appropriate excitation and emission wavelengths for the drug.

  • Data Normalization: Normalize the fluorescence intensity to the total protein content of the cell lysate (determined by a protein assay like BCA or Bradford).

Experimental workflow for a standard cytotoxicity (MTT) assay.

Conclusion

Fumitremorgin C stands out as a highly effective and specific inhibitor of the BCRP/ABCG2 transporter, a key driver of multidrug resistance in various cancers. The experimental data clearly demonstrates its ability to re-sensitize resistant cancer cells to conventional chemotherapeutic agents like doxorubicin, mitoxantrone, and topotecan. Its specificity for BCRP, with minimal impact on other resistance mechanisms, makes it a valuable tool for both basic research into drug resistance and as a potential lead compound for the development of novel chemosensitizing therapies. Further investigation into the clinical utility and safety profile of FTC and its analogs is warranted to translate these promising preclinical findings into tangible benefits for cancer patients facing the challenge of drug resistance.

References

A Head-to-Head Comparison of Synthetic Routes to p-Terphenyl Natural Products: The Case of Peniterphenyl A

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the efficient synthesis of complex natural products is a critical endeavor. This guide provides a detailed head-to-head comparison of synthetic strategies for p-terphenyl (B122091) natural products, using the recently reported total synthesis of Peniterphenyl A as a primary example and contrasting it with established methods for the synthesis of the related p-terphenyl, Vialinin A. This comparative analysis, supported by experimental data and procedural outlines, aims to inform the selection and design of synthetic routes for this important class of bioactive molecules.

Peniterphenyl A, a marine-derived natural product, has demonstrated promising anti-herpes simplex virus (HSV) activity.[1] Its core structure features a highly substituted p-terphenyl skeleton fused with a dibenzofuran (B1670420) moiety. The efficient construction of this complex architecture presents a significant synthetic challenge. This guide will dissect the first and only reported total synthesis of Peniterphenyl A and compare its strategic approach to the well-documented syntheses of Vialinin A, another potent bioactive p-terphenyl.

Comparative Analysis of Synthetic Strategies

The synthesis of complex p-terphenyls can be broadly categorized by the strategy employed to construct the three-ring system. Here, we compare a linear, sequential approach (Peniterphenyl A) with a convergent, double-coupling strategy (Vialinin A).

FeatureRoute 1: Synthesis of Peniterphenyl A[1]Route 2: Synthesis of Vialinin A (Representative)[1][2]
Overall Strategy Linear/Sequential AssemblyConvergent Assembly
Key Reactions SNAr, Pd-catalyzed C-H activation/cyclization, Suzuki couplingDouble Suzuki-Miyaura coupling
Construction of p-Terphenyl Core Stepwise construction: Diphenyl ether formation, followed by dibenzofuran synthesis, and late-stage introduction of the third phenyl ring.Convergent construction: A central, doubly-functionalized aromatic ring is coupled with two equivalents of an arylboronic acid.
Overall Yield 4.5%~28%
Number of Steps 13 steps~11 steps
Starting Materials Commercially available 2,5-dihydroxybenzaldehyde (B135720) and 2-(benzyloxy)-4-fluorobenzaldehyde.Commercially available sesamol.
Key Strategic Advantage Controlled, regioselective functionalization of the dibenzofuran core.High efficiency and convergency in constructing the core p-terphenyl skeleton.

Experimental Protocols

Route 1: Key Step in Peniterphenyl A Synthesis - Dibenzofuran Core Formation[1]

Reaction: Pd(TFA)₂/AgOAc-catalyzed intramolecular C-H/C-H oxidative coupling.

Methodology: To a solution of the diphenyl ether intermediate in a suitable solvent (e.g., toluene), Pd(TFA)₂ (palladium(II) trifluoroacetate) and AgOAc (silver acetate) are added. The reaction mixture is heated under an inert atmosphere until the starting material is consumed, as monitored by thin-layer chromatography (TLC). After cooling to room temperature, the mixture is filtered through a pad of Celite and concentrated under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to afford the dibenzofuran product.

Route 2: Key Step in Vialinin A Synthesis - Double Suzuki-Miyaura Coupling[2]

Reaction: Palladium-catalyzed cross-coupling of a di-halogenated or di-triflated central ring with an arylboronic acid.

Methodology: To a degassed solution of the di-functionalized central aromatic core (e.g., a dibromobenzene derivative) and the arylboronic acid in a solvent mixture (e.g., toluene/ethanol/water), a palladium catalyst (e.g., Pd(PPh₃)₄) and a base (e.g., Na₂CO₃) are added. The reaction mixture is heated to reflux under an inert atmosphere for several hours until completion. After cooling, the reaction mixture is diluted with water and extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated in vacuo. The crude product is purified by flash column chromatography to yield the p-terphenyl product.

Visualizing the Synthetic Pathways

The strategic differences in the assembly of the p-terphenyl core are visualized in the following diagrams.

G cluster_0 Route 1: Peniterphenyl A Synthesis cluster_1 Route 2: Vialinin A Synthesis (Convergent) A Starting Materials B Diphenyl Ether Formation (SNAr) A->B C Dibenzofuran Core Synthesis (Pd-catalyzed C-H activation) B->C D Suzuki Coupling C->D E Peniterphenyl A D->E F Central Ring Precursor H Double Suzuki Coupling F->H G Arylboronic Acid G->H I Vialinin A H->I

Comparison of Synthetic Strategies.

Biological Activity and Signaling Pathway of Peniterphenyl A

Peniterphenyl A exhibits anti-herpes simplex virus (HSV) activity, which is proposed to occur through the inhibition of viral entry into host cells.[1] The following diagram illustrates a simplified putative mechanism of action.

G cluster_0 Viral Entry Pathway HSV Herpes Simplex Virus Receptor Host Cell Receptors HSV->Receptor Attachment Fusion Membrane Fusion Receptor->Fusion Entry Viral Entry Fusion->Entry PeniterphenylA Peniterphenyl A PeniterphenylA->Block

Putative Mechanism of HSV Entry Inhibition.

Conclusion

The total synthesis of Peniterphenyl A showcases a linear and highly controlled strategy for the construction of a complex, substituted p-terphenyl natural product. In contrast, the syntheses of Vialinin A exemplify a more convergent approach, relying on powerful double cross-coupling reactions to rapidly assemble the core terphenyl scaffold. The choice between these strategies will depend on the specific substitution pattern of the target molecule, the availability of starting materials, and the desired overall efficiency. The experimental details and strategic comparisons provided herein offer a valuable resource for chemists engaged in the synthesis of this important class of bioactive compounds.

References

Safety Operating Guide

Navigating the Disposal of Peniviridiol A: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the proper disposal of chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential information and a procedural framework for the safe handling and disposal of Peniviridiol A, a process that begins with a fundamental challenge: the current lack of a publicly available Safety Data Sheet (SDS).

The Critical Importance of a Safety Data Sheet (SDS)

An SDS is the cornerstone of chemical safety, providing comprehensive information on a substance's properties, hazards, and safe handling, storage, and disposal procedures. The absence of a specific SDS for this compound necessitates a cautious and conservative approach to its disposal. Standard disposal procedures for common laboratory chemicals may not be appropriate, and making assumptions could lead to safety hazards and regulatory non-compliance.

Immediate Safety and Handling Protocols

In the absence of specific data for this compound, it is imperative to handle the compound as a substance of unknown toxicity and hazard. The following general safety protocols should be strictly adhered to:

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves.

  • Ventilation: Handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation exposure.

  • Avoid Contact: Prevent contact with skin, eyes, and clothing. In case of accidental contact, flush the affected area with copious amounts of water and seek medical attention.

  • Storage: Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. The container should be clearly labeled.

General Chemical Disposal Procedures

While awaiting specific guidance for this compound, it is useful to be familiar with general principles of chemical waste disposal. However, these should not be implemented for this compound without consulting an Environmental Health and Safety (EHS) professional.

For many non-hazardous, solid, non-controlled pharmaceutical substances, the U.S. Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA) provide the following general guidance for disposal in the absence of a take-back program[1][2][3][4][5]:

  • Deactivation/Inertization: The primary step is often to render the chemical inert. This typically involves mixing the substance with an undesirable material, such as cat litter or used coffee grounds.[1][2][4][5]

  • Containment: The mixture should then be placed in a sealed container, such as a sealable plastic bag or an empty, sealable tub, to prevent leakage.[1][2][4][5]

  • Disposal in Municipal Solid Waste: The sealed container can then be disposed of in the regular trash.[4]

  • De-identification: Ensure all personal or proprietary information is removed from the original container before it is discarded.[1]

It is crucial to reiterate that this is a general guideline and may not be appropriate for this compound. The chemical properties of this compound could render these methods unsafe or environmentally harmful.

Quantitative Data and Experimental Protocols

Due to the lack of a specific Safety Data Sheet for this compound, no quantitative data on its physical and chemical properties (e.g., melting point, boiling point, solubility) or detailed experimental protocols for its safe handling and disposal can be provided at this time.

Logical Workflow for Disposal of Unidentified Substances

The following diagram illustrates the necessary decision-making process when faced with disposing of a chemical for which a Safety Data Sheet is not available.

Chemical_Disposal_Workflow start Start: Need to Dispose of Chemical sds_check Is the Safety Data Sheet (SDS) available for 'this compound'? start->sds_check sds_yes Follow specific disposal instructions in Section 13 of the SDS. sds_check->sds_yes Yes sds_no Treat as a substance of unknown toxicity and hazard. sds_check->sds_no No end End: Safe and Compliant Disposal sds_yes->end contact_ehs Contact Environmental Health & Safety (EHS) Professional for guidance. sds_no->contact_ehs provide_info Provide all known information to EHS (e.g., chemical name, quantity, origin). contact_ehs->provide_info follow_ehs Follow EHS-provided specific disposal procedures. provide_info->follow_ehs follow_ehs->end

Figure 1. Decision workflow for the disposal of a chemical with an unavailable SDS.

The Path Forward: Prioritizing Safety

The most responsible course of action for the disposal of this compound is to:

  • Cease any disposal attempts.

  • Securely store the material in a clearly labeled container, following the general handling precautions outlined above.

  • Immediately contact your institution's Environmental Health and Safety (EHS) department or equivalent safety office. They are equipped to assess substances of unknown hazard and will provide specific instructions for its safe and compliant disposal.

By prioritizing a conservative, safety-first approach and engaging with EHS professionals, researchers can ensure the responsible management of novel compounds like this compound, thereby protecting themselves, their colleagues, and the environment.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.